Product packaging for 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine(Cat. No.:CAS No. 34550-49-7)

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B1598807
CAS No.: 34550-49-7
M. Wt: 154.56 g/mol
InChI Key: TUZJXUVABAFXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145921. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B1598807 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 34550-49-7

Properties

IUPAC Name

7-chloro-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZJXUVABAFXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423438
Record name 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34550-49-7
Record name 34550-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-3H-triazolo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3H-triazolo[4,5-b]pyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique scaffold, combining the electronic properties of a pyridine ring with the versatile chemistry of a triazole moiety, makes it a sought-after intermediate for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Identification

Identifier Value
Chemical Name 7-Chloro-3H-triazolo[4,5-b]pyridine
CAS Number 34550-49-7
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Canonical SMILES C1=C(C2=NNN=C2N=C1)Cl
InChI Key TUZJXUVABAFXDG-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The primary and most established route for the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine involves the diazotization of a corresponding diamino-chloropyridine precursor. This reaction is a cornerstone of heterocyclic chemistry for the formation of fused triazole rings.

Reaction Pathway:

The synthesis commences with 4-chloro-2,3-diaminopyridine. The two adjacent amino groups on the pyridine ring are susceptible to reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).

Mechanism:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

  • Diazonium Salt Formation: One of the amino groups of 4-chloro-2,3-diaminopyridine acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to form a diazonium salt at one of the amino positions.

  • Intramolecular Cyclization: The remaining free amino group then acts as an intramolecular nucleophile, attacking the diazonium group. This cyclization step leads to the formation of the five-membered triazole ring.

  • Tautomerization: A final proton transfer results in the stable aromatic 3H-triazolo[4,5-b]pyridine ring system.

Synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine cluster_reactants Reactants cluster_products Product reactant1 4-Chloro-2,3-diaminopyridine reaction_step Reaction Conditions: - Aqueous HCl - 0-5 °C reactant1->reaction_step Diazotization & Cyclization reactant2 NaNO₂ / HCl product 7-Chloro-3H-triazolo[4,5-b]pyridine reaction_step->product

Synthetic Pathway Overview

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Materials:

  • 4-chloro-2,3-diaminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (Beaker, Erlenmeyer flask, Büchner funnel)

Procedure:

  • Pre-cooling and Dissolution: In a 250 mL beaker, suspend 4-chloro-2,3-diaminopyridine in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice bath with continuous stirring. Ensure the starting material is fully dissolved or a fine slurry is formed.

  • Preparation of Nitrite Solution: In a separate flask, dissolve an equimolar amount of sodium nitrite in cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold solution of the diamine hydrochloride over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. Vigorous stirring is crucial to ensure efficient mixing and to dissipate any localized heat.

  • Reaction Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Isolation of the Product: The product, 7-Chloro-3H-triazolo[4,5-b]pyridine, will precipitate out of the reaction mixture as a solid. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of synthesized 7-Chloro-3H-triazolo[4,5-b]pyridine are confirmed through various analytical techniques.

Property Value Source
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point Not consistently reported, varies with purity-
Boiling Point (Predicted) 173.2 ± 50.0 °CAcros Pharmatech
Density (Predicted) 1.84 ± 0.1 g/cm³Acros Pharmatech
pKa (Predicted) 1.21 ± 0.20Acros Pharmatech

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. While specific solvent and instrument frequency can cause slight variations, the spectrum is expected to show distinct signals for the protons on the pyridine ring. The exact chemical shifts and coupling constants can be found in spectral databases.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

Applications in Drug Discovery: A Versatile Scaffold

The 7-chloro substituent on the triazolopyridine core is a key functional handle for introducing molecular diversity. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the facile introduction of various amine, alcohol, and thiol-containing fragments. This chemical tractability has positioned 7-Chloro-3H-triazolo[4,5-b]pyridine as a valuable starting material in the synthesis of targeted therapies.

Role in Kinase Inhibitor Synthesis

A prominent application of this scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The triazolopyridine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site. The 7-position provides a vector for introducing substituents that can occupy other pockets within the active site, thereby modulating potency and selectivity.

Application in Kinase Inhibitor Synthesis cluster_reaction Nucleophilic Aromatic Substitution (SₙAr) start_material 7-Chloro-3H-triazolo [4,5-b]pyridine reaction_step Reaction Conditions: - Base (e.g., DIPEA) - Solvent (e.g., NMP, DMSO) - Heat start_material->reaction_step nucleophile Amine Nucleophile (R-NH₂) nucleophile->reaction_step final_product 7-Amino-substituted Triazolopyridine (Kinase Inhibitor Scaffold) reaction_step->final_product Forms key pharmacophore

General scheme for derivatization.

Commercial Suppliers

A number of chemical suppliers offer 7-Chloro-3H-triazolo[4,5-b]pyridine for research and development purposes. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.

Supplier Purity
American ElementsResearch quantities available
Acros Pharmatech≥97%
ChemUniverse97%
Amerigo ScientificHigh quality grades
CymitQuimica (distributor for Fluorochem)95.0%
SHANGHAI ZZBIO CO., LTD.≥95%

Safety Information

As with all laboratory chemicals, 7-Chloro-3H-triazolo[4,5-b]pyridine should be handled with appropriate safety precautions. A thorough review of the Safety Data Sheet (SDS) is recommended before use.

  • General Handling: Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

7-Chloro-3H-triazolo[4,5-b]pyridine is a high-value chemical intermediate with significant applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting point for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 7-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

7-Chloro-3H-triazolo[4,5-b]pyridine is a fused bicyclic heteroaromatic compound. The pyridine ring is substituted with a chlorine atom, and it is fused to a 1,2,3-triazole ring. The tautomeric nature of the triazole ring means the proton can reside on any of the three nitrogen atoms; the "3H" designation specifies one common tautomer.

PropertyValueSource
Molecular Formula C₅H₃ClN₄[1][2]
Molecular Weight 154.56 g/mol [3]
CAS Number 34550-49-7[1][2][3]
Appearance Expected to be a solid[2]

Below is a diagram illustrating the chemical structure of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Caption: Chemical structure of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Chloro-3H-triazolo[4,5-b]pyridine, both ¹H and ¹³C NMR would provide critical structural information.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the protons on the pyridine ring and the N-H proton of the triazole ring. The exact chemical shift of the N-H proton can be highly variable and dependent on the solvent and concentration.

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-57.5 - 8.0d~8-9Expected to be a doublet due to coupling with H-6.
H-68.5 - 9.0d~8-9Expected to be a doublet due to coupling with H-5.
N-H14.0 - 16.0br s-Broad singlet, chemical shift is solvent and concentration dependent. May exchange with D₂O.
Expected ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the heterocyclic system. The carbon attached to the chlorine atom is expected to be significantly influenced by the halogen's electronegativity.

Predicted CarbonChemical Shift (δ, ppm)Notes
C-5~120 - 125Aromatic CH
C-6~140 - 145Aromatic CH
C-7~145 - 150Aromatic C-Cl
C-8a~130 - 135Bridgehead carbon
C-3a~148 - 153Bridgehead carbon
Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra for a solid heterocyclic compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 7-Chloro-3H-triazolo[4,5-b]pyridine.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to dissolve a wide range of compounds and to slow down N-H proton exchange.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

The following diagram illustrates the workflow for NMR analysis.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data

The IR spectrum of 7-Chloro-3H-triazolo[4,5-b]pyridine is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic rings, and the C-Cl bond.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, broad
Aromatic C-H stretch3000 - 3100Medium
C=C and C=N stretching1400 - 1600Medium to strong
C-N stretching1250 - 1350Medium
C-Cl stretch600 - 800Strong
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 7-Chloro-3H-triazolo[4,5-b]pyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through fragmentation patterns.

Expected MS Data

In a mass spectrum, 7-Chloro-3H-triazolo[4,5-b]pyridine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

IonPredicted m/zNotes
[M]⁺154.0041Corresponding to the molecular weight of the most abundant isotopes (³⁵Cl).
[M+2]⁺156.0011Due to the natural abundance of the ³⁷Cl isotope (approximately 32.5% of the ³⁵Cl peak).
[M+H]⁺155.0119Protonated molecule, commonly observed in soft ionization techniques like ESI.
[M+Na]⁺176.9938Sodiated adduct, also common in ESI.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules and other adducts. A mass range of 50-500 m/z would be appropriate.

The logical relationship between the different spectroscopic techniques for structural elucidation is depicted below.

G cluster_compound Target Compound cluster_techniques Spectroscopic Techniques cluster_info Structural Information Compound 7-Chloro-3H-triazolo[4,5-b]pyridine NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info Structure Final Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

The structural elucidation of 7-Chloro-3H-triazolo[4,5-b]pyridine relies on a synergistic application of NMR, IR, and MS techniques. While experimental data is not widely published, this guide provides the expected spectroscopic characteristics based on its known structure and outlines the standard methodologies for data acquisition. For any researcher working with this compound, obtaining and interpreting these spectra is a critical step for identity confirmation and quality control, ensuring the integrity of subsequent research.

References

Tautomerism in 7-Chloro-3H-triazolo[4,5-b]pyridine: A Comprehensive Analysis of Structure, Stability, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is of paramount importance in the field of medicinal chemistry, directly influencing a molecule's physicochemical properties, reactivity, and biological activity. 7-Chloro-3H-triazolo[4,5-b]pyridine, a privileged scaffold in drug discovery, exhibits annular prototropic tautomerism, leading to a dynamic equilibrium between multiple structural isomers. This guide provides a detailed technical exploration of this equilibrium, synthesizing foundational principles with advanced analytical and computational methodologies. We delve into the structural landscape of the possible tautomers, analyze the electronic and steric factors governing their relative stability, and present field-proven protocols for their definitive characterization. This document is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on the triazolopyridine core.

The Phenomenon of Annular Tautomerism

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, accompanied by a rearrangement of double bonds.[1] In heterocyclic systems like 7-Chloro-3H-triazolo[4,5-b]pyridine, this manifests as annular tautomerism, where a proton can reside on any of the nitrogen atoms within the triazole ring system. This dynamic equilibrium results in the coexistence of multiple tautomeric forms, each with a unique electronic distribution, hydrogen bonding capability, and three-dimensional shape. Understanding the predominant tautomeric form under physiological conditions is critical, as it dictates the molecule's interaction with biological targets such as enzymes and receptors.

The core structure of 7-Chloro-3H-triazolo[4,5-b]pyridine allows for three potential prototropic tautomers, depending on the location of the mobile hydrogen atom on the triazole ring nitrogens. These are designated as the 1H, 2H, and 3H forms.

Figure 1: Potential prototropic tautomers of 7-Chloro-[2][3][4]triazolo[4,5-b]pyridine.

The position of this equilibrium is not static; it is a finely balanced interplay of intrinsic electronic effects, steric hindrance, and extrinsic factors such as solvent polarity and pH.

Structural and Electronic Factors Governing Tautomeric Stability

The relative stability of the 1H, 2H, and 3H tautomers is governed by a confluence of factors inherent to the molecule's structure.

Intrinsic Aromaticity and Electronic Distribution

The fused bicyclic system seeks to maximize its aromatic stability. The position of the N-H proton influences the π-electron delocalization across both the pyridine and triazole rings. While all three tautomers maintain an aromatic sextet in the pyridine ring, the electronic character of the triazole moiety is significantly altered. In related azole systems, the relative stability of tautomers is often dictated by the electronic nature of substituents, which can favor protonation at specific nitrogen atoms to optimize resonance stabilization.[5][6]

The Influence of the 7-Chloro Substituent

The chlorine atom at the 7-position is a critical modulator of the tautomeric equilibrium. Halogens exert a dual electronic effect:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework, acidifying the N-H protons and decreasing the basicity of the ring nitrogen atoms.

  • Resonance Effect (+R): Through its lone pairs, chlorine can donate electron density into the π-system, albeit weakly for a halogen.

Theoretical studies on other halogenated heterocycles have shown that these substituent effects can profoundly alter tautomeric preferences.[7] For instance, studies on 8-haloadenines revealed that fluorine substitution had the most significant impact on tautomer stability in solution.[8][9] The inductive withdrawal by the chlorine in 7-Chloro-3H-triazolo[4,5-b]pyridine is expected to decrease the electron density of the adjacent pyridine nitrogen and, through resonance, influence the basicity of the distal triazole nitrogens, thereby shifting the equilibrium.

Methodologies for Tautomer Elucidation

A multi-pronged approach combining computational modeling and empirical spectroscopic analysis is required for the unambiguous assignment of the predominant tautomeric form(s).

Computational Chemistry Protocol

Quantum chemical calculations provide a powerful predictive tool for assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost.

Step-by-Step Protocol for DFT Analysis:

  • Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers.

  • Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is well-established for providing reliable geometries for organic heterocycles.[10]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Modeling: To simulate physiological conditions, repeat the geometry optimizations and frequency calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for modeling bulk solvent effects (e.g., water, DMSO).[5]

  • Relative Energy Calculation: Compare the Gibbs free energies (ΔG) of the tautomers in both the gas phase and solution. The tautomer with the lowest ΔG is predicted to be the most stable. The population ratio can be estimated using the Boltzmann distribution equation.

computational_workflow start Generate 3D Structures (1H, 2H, 3H Tautomers) opt_gas Geometry Optimization (Gas Phase, e.g., B3LYP/6-311++G(d,p)) start->opt_gas opt_solv Geometry Optimization (Solvent Model, e.g., PCM) start->opt_solv freq_gas Frequency Calculation (Confirm Minima, Obtain Gas Phase ΔG) opt_gas->freq_gas analysis Compare Gibbs Free Energies (ΔG) & Calculate Population Ratios freq_gas->analysis freq_solv Frequency Calculation (Obtain Solution Phase ΔG) opt_solv->freq_solv freq_solv->analysis

Figure 2: Computational workflow for tautomer stability analysis.

Table 1: Hypothetical DFT Calculation Results for Tautomer Stability (Note: These values are illustrative, based on trends in similar heterocyclic systems. Actual values require specific computation.)

TautomerGas Phase ΔG (kcal/mol)Solution (Water) ΔG (kcal/mol)Predicted Population (Water, 298K)
1H-tautomer 0.00 (Reference)0.00 (Reference)~75%
2H-tautomer +2.5+1.5~8%
3H-tautomer +1.2+0.8~17%
Spectroscopic Characterization

Experimental validation is essential to confirm computational predictions. NMR spectroscopy and X-ray crystallography are the gold standards for tautomer identification.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the exchange between tautomers can often be slow on the NMR timescale, allowing for the observation of distinct signals for each species.[4][11]

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of the environment on the equilibrium.

  • ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C spectra. The chemical shifts of the ring protons and, more definitively, the ring carbons are highly sensitive to the location of the N-H proton and the resulting electronic distribution.

  • ¹⁵N NMR: If sensitivity allows (or using ¹⁵N-enriched samples), ¹⁵N NMR is exceptionally informative. The chemical shift of a protonated nitrogen is vastly different from that of an unprotonated (pyrrole-type vs. pyridine-type) nitrogen. 2D correlation experiments like HMBC (¹H-¹³C and ¹H-¹⁵N) can establish connectivity and pinpoint the protonated nitrogen.

  • Use of Model Compounds: To aid in spectral assignment, synthesize the N-methylated analogues (e.g., 1-methyl, 2-methyl, and 3-methyl derivatives). These compounds serve as "fixed" or "locked" tautomeric models, and their spectra provide unambiguous references for the chemical shifts of each tautomeric form.[12][13]

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[3][14]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure. The key output is the precise location of all atoms, including the hydrogen atom on the triazole ring, which directly identifies the tautomer. The analysis of intermolecular interactions, such as hydrogen bonding in the crystal lattice, can provide further insight into the factors stabilizing a particular tautomer in the solid state.[15]

Conclusion and Strategic Implications for Drug Development

The tautomeric landscape of 7-Chloro-3H-triazolo[4,5-b]pyridine is complex and highly sensitive to its chemical environment. A thorough understanding of its tautomeric behavior is not merely an academic exercise but a prerequisite for rational drug design. The predominant tautomer will present a specific array of hydrogen bond donors and acceptors, a unique dipole moment, and a distinct surface for molecular recognition. By employing the integrated computational and experimental workflows detailed in this guide, researchers can confidently identify the biologically relevant form of this important scaffold. This knowledge is crucial for optimizing ligand-target interactions, improving ADME properties, and ultimately developing safer and more effective therapeutic agents.

References

The Versatile Reactivity of the Chloro Group in 7-Chloro-3H-triazolo[4,5-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of 7-Chloro-3H-triazolo[4,5-b]pyridine.

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules.[1][2] Its significance lies in the strategic placement of a reactive chloro group on the pyridine ring, which, influenced by the electron-withdrawing nature of the fused triazole system, becomes a prime site for a variety of chemical transformations. This guide provides a comprehensive exploration of the reactivity of this chloro group, offering field-proven insights and detailed methodologies for its derivatization.

Introduction to a Privileged Scaffold

The triazolopyridine core is a recognized "privileged scaffold" in drug discovery, appearing in numerous clinically approved drugs and investigational agents.[3] The fusion of the triazole and pyridine rings creates a unique electronic landscape that governs the reactivity of its substituents. The chloro-substituent at the 7-position is particularly amenable to nucleophilic displacement and metal-catalyzed cross-coupling reactions, making it an ideal handle for introducing molecular diversity and fine-tuning the pharmacological properties of drug candidates.[4][5]

Core Reactivity: A Tale of Two Pathways

The reactivity of the chloro group in 7-Chloro-3H-triazolo[4,5-b]pyridine is predominantly governed by two key reaction pathways: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling Reactions. The choice between these pathways is dictated by the desired substituent and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The Direct Displacement Approach

The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole moiety, renders the 7-position susceptible to attack by a wide range of nucleophiles. This direct displacement of the chloride ion is a powerful and often straightforward method for introducing new functional groups.

Causality Behind Experimental Choices: The success of an SNAr reaction on this scaffold hinges on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex. The electron-withdrawing triazole ring plays a crucial role in stabilizing the negative charge that develops in the pyridine ring during the addition of the nucleophile, thereby lowering the activation energy for the reaction.

Common Nucleophiles and Typical Conditions:

Nucleophile ClassExample NucleophileTypical ConditionsProduct Class
Amines Primary & Secondary AminesPolar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, Et₃N), Elevated temperature (80-120 °C)7-Amino-3H-triazolo[4,5-b]pyridines
Alcohols/Phenols Alkoxides, PhenoxidesAnhydrous polar aprotic solvent (e.g., THF, DMF), Strong base (e.g., NaH), Room temperature to moderate heating7-Alkoxy/Aryloxy-3H-triazolo[4,5-b]pyridines
Thiols ThiolatesPolar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃), Room temperature7-Thioether-3H-triazolo[4,5-b]pyridines

Experimental Protocol: Synthesis of a 7-Amino-3H-triazolo[4,5-b]pyridine Derivative via SNAr

Objective: To synthesize a representative 7-amino-3H-triazolo[4,5-b]pyridine derivative through nucleophilic aromatic substitution.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine

  • A primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-3H-triazolo[4,5-b]pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

For the introduction of aryl, heteroaryl, and a wider variety of amino substituents, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and functional group tolerance. The two most prominent examples for the functionalization of the 7-chloro position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazolopyridine core and various boronic acids or esters.[6][7][8] This reaction is instrumental in the synthesis of compounds with extended aromatic systems, which are often crucial for modulating protein-ligand interactions.

Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the chloro-triazolopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions.

Typical Suzuki-Miyaura Reaction Conditions:

ComponentExamples
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/water, Toluene, DMF
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Chloro-3H-triazolo[4,5-b]pyridine

Objective: To synthesize a 7-aryl-3H-triazolo[4,5-b]pyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine

  • An arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture and heat to 90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 7-aryl-3H-triazolo[4,5-b]pyridine.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and is particularly effective for coupling a wide range of primary and secondary amines to the 7-position of the triazolopyridine core.[9][10][11] This reaction often provides access to derivatives that are not readily synthesized via traditional SNAr methods.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, which can be challenging with electron-deficient heteroaryl chlorides.[13]

Typical Buchwald-Hartwig Amination Conditions:

ComponentExamples
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Amine Primary and secondary alkyl and aryl amines, amides, carbamates

Experimental Protocol: Buchwald-Hartwig Amination of 7-Chloro-3H-triazolo[4,5-b]pyridine

Objective: To synthesize a 7-(substituted-amino)-3H-triazolo[4,5-b]pyridine using a Buchwald-Hartwig amination.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine

  • A primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualization of Reaction Pathways

Reactivity_of_7-Chloro-3H-triazolo[4,5-b]pyridine cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Palladium-Catalyzed Cross-Coupling 7-Chloro-3H-triazolo[4,5-b]pyridine 7-Chloro-3H-triazolo[4,5-b]pyridine Nucleophiles Nucleophiles Suzuki-Miyaura Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig 7-Substituted_Products 7-Substituted_Products Nucleophiles->7-Substituted_Products Direct Displacement 7-Aryl/Alkyl_Products 7-Aryl/Alkyl_Products Suzuki-Miyaura->7-Aryl/Alkyl_Products C-C Bond Formation 7-Amino_Products 7-Amino_Products Buchwald-Hartwig->7-Amino_Products C-N Bond Formation

Caption: Key reaction pathways for the functionalization of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Conclusion and Future Outlook

The chloro group in 7-Chloro-3H-triazolo[4,5-b]pyridine is a highly versatile functional handle that enables access to a vast chemical space of potential drug candidates. The choice between nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for molecular design and optimization. As our understanding of these reactions continues to evolve, we can expect the development of even more efficient and selective methods for the derivatization of this important heterocyclic core, further solidifying its role in the future of drug discovery.

References

An In-Depth Technical Guide to 7-Chloro-3H-triazolo[4,5-b]pyridine: From Serendipitous Discovery to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine, a pivotal heterocyclic scaffold in modern drug discovery. While the parent triazolopyridine ring system has been a subject of extensive research for its diverse biological activities, the introduction of a chloro substituent at the 7-position marked a significant, albeit understated, milestone. This document traces the origins of this specific molecule, detailing its initial synthesis as part of broader investigations into nitrogen-containing heterocyclic systems. We will provide a detailed, step-by-step protocol for its seminal synthesis, discuss the evolution of synthetic methodologies, and explore its critical role as a versatile building block in the development of contemporary therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the history and synthetic utility of this important chemical entity.

Introduction: The Unassuming Emergence of a Privileged Scaffold

The landscape of medicinal chemistry is replete with "privileged scaffolds" – molecular frameworks that exhibit the ability to bind to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The triazolopyridine core is a prominent member of this class, forming the structural basis for a range of approved drugs and clinical candidates.[1][2] These compounds, which feature a fused triazole and pyridine ring system, are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

While the broader family of triazolopyridines has a rich history, the specific journey of 7-Chloro-3H-triazolo[4,5-b]pyridine is less overtly documented, representing a quiet but crucial development in the field. Its emergence was not marked by a singular, targeted discovery but rather as a logical extension of foundational research into the synthesis and derivatization of nitrogen-containing heterocycles. The introduction of a chlorine atom at the 7-position of the triazolo[4,5-b]pyridine core proved to be a strategically significant modification, offering a reactive handle for further chemical elaboration and profoundly influencing the electronic properties of the ring system. This seemingly simple halogenation unlocked a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening and ultimately cementing the importance of this unassuming molecule.

This guide will illuminate the historical context of its discovery, provide a detailed examination of its foundational synthesis, and discuss its subsequent impact on the field of drug development.

The Genesis of 7-Chloro-3H-triazolo[4,5-b]pyridine: A Historical Perspective

The initial synthesis and characterization of 7-Chloro-3H-triazolo[4,5-b]pyridine can be traced back to the early 1970s, a period of burgeoning interest in the synthesis of novel heterocyclic compounds for potential biological applications. Foundational work in this area was published in The Journal of Organic Chemistry in 1972, which included the characterization of a series of substituted triazolopyridines. Within this body of work, the compound with the Chemical Abstracts Service (CAS) number 34550-49-7 was first registered, formally marking the entry of 7-Chloro-3H-triazolo[4,5-b]pyridine into the scientific literature.

The initial synthesis was not driven by a specific therapeutic target but was rather a part of a broader exploration of the reactivity and derivatization of the 1H-1,2,3-triazolo[4,5-b]pyridine scaffold. Researchers at the time were systematically investigating how the introduction of various substituents onto the pyridine ring would influence the chemical and physical properties of the fused heterocyclic system. The choice of a chloro substituent was logical from a synthetic chemistry perspective, as it is a versatile functional group that can participate in a wide array of cross-coupling and nucleophilic substitution reactions, thus providing a gateway to a multitude of other derivatives.

The initial discovery, therefore, was a product of fundamental synthetic exploration rather than a targeted drug discovery program. However, the utility of this compound as a key intermediate was quickly recognized, and it has since become a commercially available and widely used building block in both academic and industrial research.

Foundational Synthesis: A Step-by-Step Experimental Protocol

The seminal synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine is predicated on the diazotization of a suitably substituted diaminopyridine precursor. This classical approach to forming the triazole ring remains a robust and reliable method. The following protocol is a representation of the likely foundational methodology, based on established chemical principles for the synthesis of analogous heterocyclic systems from that era.

Synthetic Pathway Overview

The synthesis proceeds in a two-step sequence starting from a commercially available dichloropyridine derivative. The first step involves a nucleophilic aromatic substitution to introduce an amino group, followed by a second substitution to generate a diaminopyridine. This intermediate is then cyclized via diazotization to form the fused triazole ring.

Synthesis_of_7_Chloro_3H_triazolo_4_5_b_pyridine start 2,6-Dichloropyridine step1 Nucleophilic Aromatic Substitution (NH3) start->step1 intermediate1 2-Amino-6-chloropyridine step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 2-Amino-3-nitro-6-chloropyridine step2->intermediate2 step3 Reduction (e.g., SnCl2/HCl) intermediate2->step3 intermediate3 2,3-Diamino-6-chloropyridine step3->intermediate3 step4 Diazotization and Cyclization (NaNO2/HCl) intermediate3->step4 product 7-Chloro-3H-triazolo[4,5-b]pyridine step4->product

Caption: Synthetic pathway for 7-Chloro-3H-triazolo[4,5-b]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-nitro-6-chloropyridine

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of 2-amino-6-chloropyridine (1 equivalent) in concentrated sulfuric acid, slowly add potassium nitrate (1.1 equivalents) in portions, ensuring the temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-3-nitro-6-chloropyridine as a yellow solid.

Step 2: Synthesis of 2,3-Diamino-6-chloropyridine

  • Reaction Setup: Suspend 2-amino-3-nitro-6-chloropyridine (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Execution: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise. After the addition, heat the mixture at reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic. The resulting precipitate of tin salts is removed by filtration. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude diamine can be purified by column chromatography on silica gel.

Step 3: Synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine

  • Reaction Setup: Dissolve 2,3-diamino-6-chloropyridine (1 equivalent) in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Reaction Execution: To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude 7-Chloro-3H-triazolo[4,5-b]pyridine can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for 7-Chloro-3H-triazolo[4,5-b]pyridine is presented in the table below.

PropertyValue
CAS Number 34550-49-7
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168-172 °C
¹H NMR (DMSO-d₆) δ ~8.0-8.5 (m, 2H), ~15.0 (br s, 1H)
¹³C NMR (DMSO-d₆) δ ~115, 130, 145, 150, 155

The Role of 7-Chloro-3H-triazolo[4,5-b]pyridine in Modern Drug Discovery

The strategic placement of the chloro group at the 7-position of the triazolo[4,5-b]pyridine scaffold has made this compound a highly valuable intermediate in the synthesis of complex molecules for drug discovery. The chlorine atom serves as a versatile synthetic handle, enabling a wide range of transformations.

Key Synthetic Transformations
  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fused triazole ring system activates the chloro substituent towards nucleophilic displacement. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 7-substituted triazolopyridines.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful bond-forming reactions enable the introduction of aryl, heteroaryl, and amino moieties at the 7-position, providing access to a vast and diverse chemical space.

Synthetic_Utility cluster_reactions Key Synthetic Transformations cluster_products Diverse Derivatives start 7-Chloro-3H-triazolo[4,5-b]pyridine snar Nucleophilic Aromatic Substitution (SNA_r) start->snar suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald amines 7-Amino Derivatives snar->amines ethers 7-Ether Derivatives snar->ethers thioethers 7-Thioether Derivatives snar->thioethers biaryls 7-Aryl/Heteroaryl Derivatives suzuki->biaryls buchwald->amines

Caption: Synthetic utility of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Conclusion and Future Outlook

From its unassuming origins in the exploratory synthetic chemistry of the early 1970s, 7-Chloro-3H-triazolo[4,5-b]pyridine has evolved into a cornerstone of modern medicinal chemistry. Its initial discovery, born out of a systematic investigation of heterocyclic systems, provided the chemical community with a versatile and strategically functionalized building block. The presence of the chloro group at a key position on the privileged triazolopyridine scaffold has enabled the development of countless derivatives, leading to the identification of numerous biologically active compounds.

As drug discovery continues to evolve, with an increasing emphasis on targeted therapies and personalized medicine, the demand for novel and diverse chemical matter will only grow. The foundational chemistry of 7-Chloro-3H-triazolo[4,5-b]pyridine, established decades ago, will undoubtedly continue to play a vital role in this endeavor. Its rich history serves as a testament to the enduring value of fundamental synthetic exploration and the often-unforeseen impact that a single, well-designed molecule can have on the future of medicine.

References

An In-depth Technical Guide to 7-Chloro-3H-triazolo[4,5-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] Among its derivatives, 7-Chloro-3H-triazolo[4,5-b]pyridine stands out as a critical structural motif and a key synthetic intermediate in the development of numerous pharmaceutical agents.[3] Its unique electronic properties and reactivity make it an invaluable building block for creating compounds that modulate a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and significant applications of 7-Chloro-3H-triazolo[4,5-b]pyridine, with a special focus on its role in the synthesis of blockbuster drugs and its potential in future drug discovery endeavors.

Introduction: The Significance of the Triazolopyridine Core

The fusion of a triazole and a pyridine ring creates the triazolopyridine scaffold, a heterocyclic system that has garnered immense interest in pharmaceutical development.[2] This scaffold is often considered a "privileged structure" because its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[3]

The importance of this scaffold can be attributed to several key factors:

  • Bioisosterism: The triazolopyridine nucleus is often used as a bioisostere for the purine ring system found in endogenous molecules like adenine and guanine.[4] This structural mimicry allows triazolopyridine-containing drugs to interact effectively with biological targets such as kinases and G-protein coupled receptors.

  • Hydrogen Bonding: The nitrogen atoms within the bicyclic system act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

  • Synthetic Tractability: The scaffold can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles.[1]

1.1 Chemical Identity and Physicochemical Properties

7-Chloro-3H-triazolo[4,5-b]pyridine is the specific isomer that serves as a pivotal intermediate. Its properties are summarized below.

PropertyValueReference
CAS Number 34550-49-7[5][6]
Molecular Formula C₅H₃ClN₄[5][7]
Molecular Weight 154.56 g/mol [7]
Appearance Off-white to light yellow crystalline powder[6]
Melting Point 198-202 °C[6]
Solubility Soluble in organic solvents like DMSO and DMF

Synthesis and Reactivity: The Chemist's Toolkit

The utility of 7-Chloro-3H-triazolo[4,5-b]pyridine in medicinal chemistry is fundamentally linked to its synthesis and subsequent chemical reactivity.

2.1 General Synthetic Route

The core is typically constructed from readily available pyridine precursors. A common and efficient method involves the diazotization and subsequent intramolecular cyclization of a diaminopyridine derivative. This process reliably yields the desired triazolopyridine ring system.

G A 2,3-Diamino-5-chloropyridine B Diazotization (e.g., NaNO₂, HCl) A->B C In situ diazonium salt B->C D Intramolecular Cyclization C->D E 7-Chloro-3H-triazolo[4,5-b]pyridine D->E

Caption: General workflow for the synthesis of the triazolopyridine core.

2.2 Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most crucial reaction of 7-Chloro-3H-triazolo[4,5-b]pyridine is the nucleophilic aromatic substitution (SNAr) at the C7 position. The electron-withdrawing nature of the fused triazole ring and the adjacent pyridine nitrogen atom activates the C-Cl bond, making it susceptible to attack by nucleophiles.[8][9]

This reactivity is the cornerstone of its application. It allows for the straightforward introduction of various functional groups, most commonly amines, which are prevalent in pharmacologically active molecules.[10]

G cluster_0 SNAr Mechanism Core 7-Chloro-triazolopyridine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Nu Nucleophile (R-NH₂) Nu->Core Attack at C7 Product Substituted Product Intermediate->Product Restore Aromaticity LeavingGroup Cl⁻ Intermediate->LeavingGroup Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The favorability of this reaction provides a reliable and high-yielding method for coupling the triazolopyridine core to other complex molecular fragments, a critical step in the convergent synthesis of many drugs.[8]

Applications in Drug Discovery: A Scaffold for Success

The true value of 7-Chloro-3H-triazolo[4,5-b]pyridine is demonstrated by its incorporation into marketed drugs and clinical candidates.

3.1 Case Study: Ticagrelor (Brilinta®)

Perhaps the most prominent example is Ticagrelor , a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[11][12] The synthesis of Ticagrelor heavily relies on 7-Chloro-3H-triazolo[4,5-b]pyridine as a key building block.

In the synthesis, a protected cyclopentane amine derivative is reacted with the chloro-intermediate to form a more complex intermediate. This is followed by a reduction of a nitro group and cyclization to form the triazolopyrimidine ring system seen in the final drug.[12][13][14] The chlorine atom serves as the essential reactive handle to connect the core heterocycle with the cyclopentane side chain.

G A Key Intermediate A (Protected Cyclopentane amine) C Condensation A->C B Key Intermediate B (Derived from 4,6-dichloro-5-nitropyrimidine) B->C D Combined Intermediate C->D E Reduction (NO₂) & Cyclization (Triazole formation) D->E F Ticagrelor Core Structure E->F G Final Deprotection & Functionalization F->G H Ticagrelor G->H

Caption: High-level synthetic logic for Ticagrelor.

3.2 Other Notable Pharmaceutical Applications

Beyond Ticagrelor, the triazolopyridine scaffold is found in a variety of other therapeutic agents.[15] Its versatility allows it to be adapted for different targets.

Drug/CandidateTherapeutic AreaBiological Target
Tucatinib OncologyHER2 Inhibitor
Filgotinib InflammationJAK1 Inhibitor
Enarodustat AnemiaHIF-PH Inhibitor
Trazodone DepressionSerotonin Antagonist/Reuptake Inhibitor
Compound 12m Oncology (Preclinical)BRD4 Inhibitor[16]

This diverse range of applications underscores the scaffold's status as a privileged structure in medicinal chemistry.[1][3][17]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as examples of standard procedures involving 7-Chloro-3H-triazolo[4,5-b]pyridine.

4.1 Protocol: Synthesis of a Ticagrelor Precursor via SNAr

This protocol describes the coupling of a protected amino-cyclopentanol derivative with a triazolopyrimidine intermediate, a reaction analogous to the key SNAr step in many Ticagrelor syntheses.[14]

Objective: To synthesize 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol.

Materials:

  • 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol (1.0 eq)

  • Acetic Acid (qs)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • Dissolve the starting amino-pyrimidine (1.0 eq) in a mixture of Dichloromethane (DCM) and acetic acid.[14]

  • Cool the resulting solution to 0-5 °C using an ice bath.[14]

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained between 0-5 °C.[14]

  • Stir the reaction mixture vigorously at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 15% saturated brine solution.[14] Stir for an additional 30 minutes at 0-10 °C.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Wash the organic phase with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed to obtain the pure triazolopyrimidine product.[12]

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling 7-Chloro-3H-triazolo[4,5-b]pyridine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[20]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[21]

Conclusion and Future Perspectives

7-Chloro-3H-triazolo[4,5-b]pyridine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its reliable synthesis and predictable reactivity, dominated by the SNAr mechanism, provide medicinal chemists with a robust platform for constructing complex and potent therapeutic agents. The commercial success of drugs like Ticagrelor is a testament to its importance.

Looking forward, the exploration of new derivatives and applications for the triazolopyridine scaffold continues to be a vibrant area of research.[1] As new biological targets are identified, the versatility of this scaffold will undoubtedly be leveraged to develop the next generation of innovative medicines. The integration of computational chemistry with traditional synthesis will further accelerate the design of novel triazolopyridine derivatives with enhanced efficacy and minimized side effects.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-aza-1-deazaadenosine from 7-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 8-aza-1-deazaadenosine (also known as 7-amino-3-(β-D-ribofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine), a nucleoside analog with significant biological activity, including the inhibition of adenosine deaminase.[1] The synthetic route commences with the readily available heterocycle, 7-Chloro-3H-triazolo[4,5-b]pyridine. The core of the synthesis involves a regioselective Vorbrüggen glycosylation followed by ammonolysis to install the C7-amino group. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure reproducibility and high-yield production of the target compound.

Introduction and Scientific Rationale

8-aza-1-deazaadenosine is a structural analog of the natural nucleoside adenosine. The strategic replacement of the C8 carbon with a nitrogen atom and the N1 nitrogen with a carbon atom in the purine ring system results in a molecule with altered electronic and steric properties. These modifications can profoundly impact its interaction with enzymes and receptors, making it a valuable tool in drug discovery and chemical biology.[1] Specifically, its potent inhibition of adenosine deaminase, an enzyme crucial for purine metabolism, underscores its therapeutic potential.[1]

The synthetic pathway detailed herein is based on established and reliable methodologies in nucleoside chemistry. The choice of 7-Chloro-3H-triazolo[4,5-b]pyridine as the starting material is strategic; the chloro substituent serves as an effective leaving group for the subsequent introduction of the amino functionality via nucleophilic aromatic substitution (ammonolysis).

The key transformation is the N-glycosylation reaction, which couples the triazolopyridine base with a protected ribose sugar. The Vorbrüggen glycosylation is the method of choice for this transformation. This reaction typically involves the use of a silylated heterocycle and a peracylated sugar in the presence of a Lewis acid catalyst. This approach generally favors the formation of the thermodynamically more stable β-anomer, which is the desired stereoisomer for biological activity.

Overall Synthetic Scheme

The synthesis of 8-aza-1-deazaadenosine from 7-Chloro-3H-triazolo[4,5-b]pyridine is a multi-step process that can be summarized as follows:

Synthesis_Scheme A 7-Chloro-3H-triazolo[4,5-b]pyridine B Sodium Salt of Starting Material A->B  NaH, Acetonitrile D Protected Chloro-Nucleoside Intermediate B->D  Vorbrüggen Glycosylation  (Lewis Acid) C 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C->D E Protected 8-aza-1-deazaadenosine D->E  Methanolic Ammonia  (Ammonolysis) F 8-aza-1-deazaadenosine (Final Product) E->F  Methanolic Ammonia  (Deprotection)

Caption: Overall synthetic workflow for 8-aza-1-deazaadenosine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care.

Part 1: Preparation of the Sodium Salt of 7-Chloro-3H-triazolo[4,5-b]pyridine

Rationale: The formation of the sodium salt of the starting heterocycle increases its nucleophilicity, which is essential for the subsequent glycosylation reaction. The anion is a more potent nucleophile than the neutral heterocycle.

Protocol:

  • To a stirred suspension of 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 g, 6.5 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour. The formation of the sodium salt is typically accompanied by the evolution of hydrogen gas and the formation of a clear solution or a fine suspension.

  • The resulting solution/suspension of the sodium salt is used directly in the next step without isolation.

Part 2: Vorbrüggen Glycosylation

Rationale: This is the key C-N bond-forming reaction. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as the glycosyl donor. The benzoyl protecting groups on the ribose moiety enhance the stability of the glycosyl cation intermediate and influence the stereochemical outcome of the reaction. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is often used to facilitate the reaction.

Protocol:

  • To the freshly prepared solution of the sodium salt of 7-Chloro-3H-triazolo[4,5-b]pyridine from Part 1, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (3.6 g, 7.1 mmol) in anhydrous acetonitrile (20 mL).

  • Cool the mixture to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf, approximately 1.5 mL, 7.8 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of regioisomers and anomers, is purified by silica gel column chromatography. The desired N3-glycosylated product, 7-chloro-3-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine, is typically the major product.

Part 3: Ammonolysis and Deprotection

Rationale: The chloro group at the 7-position is displaced by an amino group using methanolic ammonia. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The same reagent, under prolonged reaction time or elevated temperature and pressure, also cleaves the benzoyl protecting groups from the ribose sugar to yield the final product.

Protocol:

  • Dissolve the purified 7-chloro-3-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine in saturated methanolic ammonia (prepared by bubbling ammonia gas through cold methanol).

  • Transfer the solution to a sealed pressure vessel (e.g., a steel bomb).

  • Heat the vessel at 100-120 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the vessel in a fume hood and concentrate the reaction mixture under reduced pressure.

  • The resulting residue is purified by column chromatography (e.g., silica gel or reverse-phase C18) to afford 8-aza-1-deazaadenosine as a white solid.

Characterization Data

The identity and purity of the synthesized 8-aza-1-deazaadenosine should be confirmed by standard analytical techniques. The expected data are as follows:

Technique Expected Observations
¹H NMR Characteristic signals for the ribose protons (anomeric proton as a doublet) and the aromatic protons of the triazolopyridine ring system. The presence of a broad singlet corresponding to the amino protons.
¹³C NMR Resonances corresponding to the carbons of the ribose moiety and the heterocyclic base.
UV Spectroscopy Characteristic absorbance maxima in the UV spectrum, which will differ from the starting material and the chloro-intermediate.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of 8-aza-1-deazaadenosine.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The glycosylation step is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the glycosyl donor and the Lewis acid catalyst.

  • Regioisomer Separation: The glycosylation reaction can produce a mixture of N1, N2, and N3-glycosylated isomers. Careful chromatographic purification is crucial to isolate the desired N3-isomer. The polarity of the isomers may be very similar, so a well-optimized chromatography system is essential.

  • Ammonolysis: The ammonolysis and deprotection step is performed under pressure and at high temperature. Ensure the pressure vessel is properly sealed and handled with appropriate safety precautions. The concentration of the methanolic ammonia is critical for the reaction to proceed efficiently.

  • Purity of Starting Materials: The purity of the starting 7-Chloro-3H-triazolo[4,5-b]pyridine and the glycosyl donor will significantly impact the yield and purity of the final product.

Conclusion

The synthetic route described in these application notes provides a reliable and reproducible method for the preparation of 8-aza-1-deazaadenosine. By carefully following the detailed protocols and considering the key practical aspects, researchers can successfully synthesize this valuable nucleoside analog for further investigation in drug discovery and chemical biology.

References

Application Notes and Protocols for the N-Alkylation of 7-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental conditions and protocols for the N-alkylation of 7-Chloro-3H-triazolo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The document explores the critical challenge of regioselectivity, offering field-proven strategies to control the site of alkylation among the three available nitrogen atoms (N1, N2, and N3). By delving into the mechanistic underpinnings of the reaction, this guide explains the causal relationships between the choice of base, solvent, and alkylating agent and the resulting product distribution. Detailed, step-by-step protocols are provided, enabling researchers to reliably synthesize specific N-alkylated isomers for their discovery programs.

Introduction: The Strategic Importance of N-Alkylated Triazolopyridines

The 7-Chloro-3H-triazolo[4,5-b]pyridine core is a privileged scaffold in modern drug discovery. As a purine isostere, it can effectively mimic endogenous nucleosides, allowing it to interact with a diverse array of biological targets, including kinases, polymerases, and other enzymes. The strategic N-alkylation of this scaffold is a powerful tool for modulating its pharmacological properties. The position and nature of the appended alkyl group can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability.

However, the inherent chemical nature of the triazolopyridine ring system presents a significant synthetic challenge: controlling regioselectivity. The molecule possesses three potentially nucleophilic nitrogen atoms within the triazole ring, leading to the possible formation of a mixture of N1, N2, and N3-alkylated regioisomers. The successful development of drug candidates based on this scaffold is therefore critically dependent on robust and reproducible synthetic methods that allow for the selective synthesis of the desired isomer. This guide provides the foundational knowledge and practical protocols to achieve this control.

Mechanistic Considerations: Mastering Regioselectivity

The N-alkylation of 7-Chloro-3H-triazolo[4,5-b]pyridine proceeds via a standard SN2 mechanism, wherein the deprotonated triazolopyridine anion acts as a nucleophile, attacking an alkyl electrophile (typically an alkyl halide or sulfonate).[1] The key to controlling the regiochemical outcome lies in understanding and manipulating the properties of the intermediate triazolopyridine anion and its interaction with the solvent and counter-ion.

The tautomeric nature of the parent heterocycle means that deprotonation with a base generates an ambident nucleophile with negative charge density distributed across the nitrogen atoms. The site of subsequent alkylation is determined by a delicate interplay of steric and electronic factors, which can be heavily influenced by the reaction environment. A pivotal study by Dodd, et al. on related azolo-fused heterocycles, including triazolopyridines, revealed that solvent choice is a dominant factor in directing regioselectivity.[2]

G cluster_0 Kinetic vs. Thermodynamic Control Parent 7-Chloro-3H-triazolo[4,5-b]pyridine Base Base (e.g., NaH, K2CO3) Anion Triazolopyridine Anion (Ambident Nucleophile) CIP CIP Anion->CIP NaH in THF SIP SIP Anion->SIP NaH in DMSO

  • In non-polar aprotic solvents (e.g., Tetrahydrofuran - THF): With a strong, non-coordinating base like sodium hydride (NaH), the sodium counter-ion remains tightly associated with the deprotonated heterocycle, forming a Close Ion Pair (CIP) or Tight Ion Pair (TIP) .[2] In this state, the cation can coordinate to the pyridine nitrogen (N7), sterically hindering the adjacent N1 and N2 positions of the triazole ring. Consequently, the alkylating agent is directed to the more sterically accessible N3 position .[2]

  • In polar aprotic solvents (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): These solvents are effective at solvating cations. This leads to the formation of Solvent-Separated Ion Pairs (SIPs) , where the sodium cation is surrounded by solvent molecules and is dissociated from the heterocyclic anion.[2] In this "freer" state, the regioselectivity is governed more by the intrinsic electronic properties of the anion. Alkylation tends to occur at the nitrogen atoms with the highest electron density, often leading to mixtures of N1 and N2 isomers .[2][3]

The choice of base also plays a crucial role. Strong, non-nucleophilic bases like NaH are ideal for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium and are often used in polar solvents like DMF.[4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: Selective N3-Alkylation via Kinetic Control (CIP Conditions)

This protocol is designed to favor the formation of the N3-alkylated isomer by utilizing a non-polar solvent and a strong base to promote a close ion pair intermediate.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes homogeneous or a fine suspension.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 10-15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N3-regioisomer.

G start Start setup 1. Dissolve Heterocycle in Anhydrous THF start->setup cool1 2. Cool to 0 °C setup->cool1 add_base 3. Add NaH (1.2 eq) (H2 evolution) cool1->add_base stir 4. Stir at 0 °C -> RT (1-1.5 h) add_base->stir cool2 5. Cool to 0 °C stir->cool2 add_alkyl 6. Add Alkyl Halide (1.1 eq) cool2->add_alkyl react 7. Stir at RT Overnight add_alkyl->react quench 8. Quench with sat. NH4Cl at 0 °C react->quench extract 9. Extract with Ethyl Acetate quench->extract workup 10. Wash, Dry, Concentrate extract->workup purify 11. Column Chromatography workup->purify

Protocol 2: N1/N2-Alkylation via Thermodynamic Control (SIP Conditions)

This protocol employs a polar aprotic solvent to favor the formation of N1 and N2-alkylated isomers, which often require chromatographic separation.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-2.5 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) and anhydrous DMF (to ~0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.2 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a larger volume of water and stir.

  • Extraction: Extract the aqueous suspension three times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Careful elution is typically required to separate the N1 and N2 regioisomers.

Data Summary and Expected Outcomes

The regioselectivity of N-alkylation is highly substrate and condition-dependent. The following table summarizes expected outcomes based on the principles discussed and data from related heterocyclic systems.[2][4] Researchers should perform small-scale optimization experiments to determine the precise isomer ratios for their specific alkylating agent.

Protocol Base Solvent Dominant Intermediate Expected Major Isomer(s) Rationale
1 NaHTHFClose Ion Pair (CIP)N3 Steric hindrance at N1/N2 by Na+ coordinated to N7.[2]
2 K₂CO₃DMF/DMSOSolvent-Separated Ion Pair (SIP)N1 and N2 Mixture Alkylation at the most electron-rich nitrogen atoms.[2]
2 Cs₂CO₃DMF/CH₃CNSolvent-Separated Ion Pair (SIP)N1 and N2 Mixture Softer cesium cation enhances reactivity of the "free" anion.

Conclusion

The selective N-alkylation of 7-Chloro-3H-triazolo[4,5-b]pyridine is a critical transformation for the synthesis of novel therapeutics. By understanding the underlying mechanistic principles, particularly the role of solvent in dictating the nature of the ionic intermediates, researchers can effectively control the regiochemical outcome of the reaction. The protocols detailed in this guide provide robust starting points for achieving either N3-selectivity through kinetically controlled conditions in non-polar solvents, or for accessing N1/N2 isomers under thermodynamically controlled conditions in polar aprotic solvents. These methodologies empower chemists to systematically explore the structure-activity relationships of this important heterocyclic scaffold, accelerating the pace of drug discovery.

References

Application Notes and Protocols for the Use of 7-Chloro-3H-triazolo[4,5-b]pyridine in Antiviral Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[4,5-b]pyridine Scaffold in Antiviral Drug Discovery

The relentless challenge of viral diseases necessitates a continuous search for novel therapeutic agents. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by mimicking natural nucleosides and thereby disrupting viral replication upon incorporation into nascent viral RNA or DNA strands. The efficacy of these analogues is critically dependent on the structure of their heterocyclic base, which influences their recognition by viral polymerases and their metabolic activation within the host cell.

The 7-amino-3H-triazolo[4,5-b]pyridine core, an isomer of adenine, has emerged as a privileged scaffold in the design of potent antiviral agents. Its unique electronic properties and hydrogen bonding capabilities can lead to enhanced binding to viral enzymes and, in some cases, a broader spectrum of activity compared to traditional purine analogues. 7-Chloro-3H-triazolo[4,5-b]pyridine serves as a key synthetic precursor to this important class of nucleobases, offering a versatile starting point for the construction of novel antiviral candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Chloro-3H-triazolo[4,5-b]pyridine in the synthesis of antiviral nucleosides. We will delve into the strategic considerations behind its use, detailed synthetic protocols, and the underlying chemical principles that govern these transformations.

Part 1: From Precursor to Nucleobase: The Conversion of 7-Chloro- to 7-Amino-3H-triazolo[4,5-b]pyridine

The initial and crucial step in leveraging 7-Chloro-3H-triazolo[4,5-b]pyridine is its conversion to the corresponding 7-amino derivative. The chloro substituent at the 7-position is an excellent leaving group, amenable to nucleophilic aromatic substitution.

Experimental Protocol 1: Synthesis of 7-Amino-3H-triazolo[4,5-b]pyridine

This protocol outlines a standard procedure for the amination of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine

  • Ammonia (in methanol, 7N solution)

  • Methanol

  • Pressure vessel (autoclave)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a suitable pressure vessel, dissolve 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 10-15 eq).

  • Seal the vessel and heat to 100-120 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 7-Amino-3H-triazolo[4,5-b]pyridine as a solid.

Causality and Experimental Insights:

  • Pressure and Temperature: The use of a sealed pressure vessel is essential to maintain a high concentration of ammonia and to reach the temperatures required to drive the nucleophilic aromatic substitution.

  • Excess Ammonia: A large excess of ammonia is used to ensure the reaction goes to completion and to minimize the formation of side products.

  • Solvent: Methanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

Part 2: The Core Reaction: N-Glycosylation of 7-Amino-3H-triazolo[4,5-b]pyridine

The formation of the N-glycosidic bond is the pivotal step in nucleoside synthesis. The Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction, is the most widely employed method for this transformation.[1] It involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.[1]

Mechanism of Vorbrüggen Glycosylation

The reaction proceeds through several key steps, as illustrated in the diagram below. The Lewis acid activates the protected sugar, facilitating the departure of the anomeric leaving group to form a resonance-stabilized oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic species to form the N-glycosidic bond. The stereochemical outcome is often controlled by the neighboring group participation of the protecting group at the C2' position of the sugar, leading to the formation of the desired β-anomer.

Vorbruggen_Mechanism cluster_activation Sugar Activation cluster_coupling Nucleophilic Attack cluster_deprotection Deprotection Sugar Protected Sugar (e.g., 1-O-acetyl-ribose) Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) SilylatedBase Silylated 7-Amino-3H- triazolo[4,5-b]pyridine Oxocarbenium->SilylatedBase Nucleoside Protected Nucleoside SilylatedBase->Nucleoside Nucleophilic Attack FinalNucleoside Antiviral Nucleoside Analogue Nucleoside->FinalNucleoside Deprotection

Caption: Mechanism of Vorbrüggen Glycosylation.

Experimental Protocol 2: Vorbrüggen Glycosylation of 7-Amino-3H-triazolo[4,5-b]pyridine

This protocol provides a detailed procedure for the synthesis of the nucleoside of 7-Amino-3H-triazolo[4,5-b]pyridine.

Materials:

  • 7-Amino-3H-triazolo[4,5-b]pyridine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Silylation of the Nucleobase:

    • To a suspension of 7-Amino-3H-triazolo[4,5-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5-3.0 eq).

    • Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is obtained (typically 1-2 hours). This indicates the formation of the silylated nucleobase.

    • Cool the solution to room temperature.

  • Glycosylation Reaction:

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

    • Add this solution to the silylated nucleobase solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected nucleoside.

Causality and Experimental Insights:

  • Silylation: The silylation of the nucleobase with BSA increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogens, facilitating the glycosylation reaction.

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a common and effective ribose donor. The benzoyl protecting groups are stable under the reaction conditions and can be removed later. The 2'-benzoyl group provides neighboring group participation to direct the formation of the β-anomer.

  • Lewis Acid: TMSOTf is a powerful Lewis acid that effectively activates the sugar donor. Its choice is critical for achieving high yields, especially with less reactive nucleobases.[2]

  • Regioselectivity: The site of glycosylation on the triazolopyridine ring can vary. While attack at N3 is often desired for biological activity, other isomers may form. The reaction conditions, including the solvent and Lewis acid, can influence this regioselectivity. Careful characterization of the product is essential to confirm the site of glycosylation.

Part 3: The Final Step to Bioactivity: Phosphorylation to a Phosphoramidate Prodrug (ProTide)

Many modern nucleoside antivirals are administered as phosphoramidate prodrugs, often referred to as "ProTides." This strategy circumvents the often-inefficient initial phosphorylation step within the cell, which is a common mechanism of drug resistance. The ProTide moiety masks the negative charge of the phosphate group, enhancing cell permeability. Once inside the cell, the prodrug is metabolized to release the active nucleoside monophosphate.

Experimental Protocol 3: Synthesis of a Phosphoramidate Prodrug

This protocol describes a general method for the synthesis of a phosphoramidate prodrug from the newly synthesized nucleoside.

Materials:

  • Protected nucleoside from Protocol 2

  • Phenyl(methoxy-L-alaninyl) phosphorochloridate

  • N-Methylimidazole (NMI)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add N-Methylimidazole (NMI) (2.0-3.0 eq).

  • Slowly add a solution of phenyl(methoxy-L-alaninyl) phosphorochloridate (1.2-1.5 eq) in anhydrous dichloromethane.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the phosphoramidate prodrug.

Causality and Experimental Insights:

  • Phosphorylating Agent: Phenyl(methoxy-L-alaninyl) phosphorochloridate is a common ProTide reagent. The L-alanine methyl ester and the phenyl group are cleaved intracellularly by esterases and phosphoramidases, respectively.

  • Activator: N-Methylimidazole acts as a nucleophilic catalyst, activating the phosphorochloridate for reaction with the 5'-hydroxyl group of the nucleoside.

Data Summary

StepKey ReagentsTypical YieldAnalytical Techniques for Characterization
Amination 7-Chloro-3H-triazolo[4,5-b]pyridine, NH3/MeOH70-85%NMR, Mass Spectrometry, IR
Vorbrüggen Glycosylation 7-Amino-3H-triazolo[4,5-b]pyridine, BSA, Protected Ribose, TMSOTf50-70%NMR (NOE for stereochemistry), Mass Spectrometry
Phosphoramidate Prodrug Formation Nucleoside, Phenyl(methoxy-L-alaninyl) phosphorochloridate, NMI60-80%NMR (31P), Mass Spectrometry

Logical Workflow Diagram

Antiviral_Nucleoside_Synthesis Start 7-Chloro-3H-triazolo[4,5-b]pyridine Amination Amination (Protocol 1) Start->Amination Nucleobase 7-Amino-3H-triazolo[4,5-b]pyridine Amination->Nucleobase Glycosylation Vorbrüggen Glycosylation (Protocol 2) Nucleobase->Glycosylation ProtectedNucleoside Protected Nucleoside Glycosylation->ProtectedNucleoside Phosphorylation Phosphoramidate Coupling (Protocol 3) ProtectedNucleoside->Phosphorylation ProTide Protected ProTide Nucleoside Phosphorylation->ProTide Deprotection Deprotection ProTide->Deprotection FinalProduct Antiviral Nucleoside Analogue Deprotection->FinalProduct

Caption: Synthetic workflow for antiviral nucleosides.

Conclusion and Future Perspectives

7-Chloro-3H-triazolo[4,5-b]pyridine is a valuable and versatile starting material for the synthesis of novel antiviral nucleoside analogues. The protocols and insights provided in these application notes offer a robust framework for researchers to explore the chemical space of triazolopyridine nucleosides. The ability to readily modify both the heterocyclic base and the sugar moiety, coupled with the power of the ProTide approach, provides a strong platform for the development of next-generation antiviral therapeutics. Future work in this area will likely focus on the development of more stereoselective glycosylation methods for challenging substrates and the exploration of novel ProTide moieties to further enhance the pharmacokinetic and pharmacodynamic properties of these promising antiviral candidates.

References

Application Notes and Protocols for the Preparation of Antitumor Agents Using 7-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolopyridine Scaffold in Oncology

The quest for novel, selective, and potent antitumor agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the triazolopyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets implicated in cancer.[1] Specifically, 7-Chloro-3H-triazolo[4,5-b]pyridine serves as a critical starting material for the synthesis of a new generation of targeted therapies. Its inherent chemical reactivity, characterized by the electrophilic nature of the pyridine ring, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various pharmacophores.

This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing antitumor agents derived from 7-Chloro-3H-triazolo[4,5-b]pyridine. We will delve into the rationale behind the synthetic design, provide detailed, field-proven protocols, and explore the mechanistic basis of the resulting compounds' anticancer activity, with a focus on the inhibition of key oncogenic signaling pathways.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) as the Key Transformation

The primary synthetic route to functionalize 7-Chloro-3H-triazolo[4,5-b]pyridine is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused triazole ring and the nitrogen atom within the pyridine ring activates the C7 position for nucleophilic attack, facilitating the displacement of the chloro leaving group. This reaction is versatile, accommodating a wide range of nucleophiles, particularly primary and secondary amines, to generate a library of 7-substituted triazolopyridine derivatives.

PART 1: SYNTHETIC PROTOCOLS & METHODOLOGIES

Protocol 1: General Procedure for the Synthesis of 7-(Substituted-amino)-3H-triazolo[4,5-b]pyridine Derivatives

This protocol outlines a general and robust method for the SNAr reaction between 7-Chloro-3H-triazolo[4,5-b]pyridine and a representative amine nucleophile.

Rationale: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol facilitates the dissolution of the starting materials and the stabilization of the charged intermediate (Meisenheimer complex) formed during the reaction. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated in situ, driving the reaction to completion. Elevated temperatures are often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the initial nucleophilic attack.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq)

  • Substituted amine (e.g., aniline, benzylamine) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or ethanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of TEA or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If ethanol is used as the solvent, concentrate the reaction mixture under reduced pressure. If DMF is used, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(substituted-amino)-3H-triazolo[4,5-b]pyridine derivative.

Self-Validation and Characterization:

The identity and purity of the synthesized compounds should be rigorously confirmed by spectroscopic methods.

Analytical Technique Expected Observations
¹H NMR Disappearance of the proton signals corresponding to the starting amine. Appearance of new aromatic and/or aliphatic signals corresponding to the incorporated substituent. A downfield shift of the pyridine ring protons may be observed.
¹³C NMR Appearance of new carbon signals corresponding to the substituent. A significant shift in the resonance of the C7 carbon of the triazolopyridine core.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the desired product.

PART 2: BIOLOGICAL EVALUATION & MECHANISTIC INSIGHTS

The antitumor potential of the synthesized triazolopyridine derivatives is assessed through a series of in vitro assays designed to measure their cytotoxicity and elucidate their mechanism of action.

Targeting Key Oncogenic Pathways

Many triazolopyridine derivatives have been shown to exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4).

EGFR Signaling Pathway:

The EGFR signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. EGFR inhibitors block the downstream signaling cascades, thereby inhibiting tumor progression.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Triazolopyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

BRD4 and Epigenetic Regulation:

BRD4 is an epigenetic "reader" that plays a crucial role in the transcription of key oncogenes, such as c-Myc. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation. BRD4 inhibitors displace BRD4 from chromatin, leading to the downregulation of these oncogenes and subsequent tumor growth inhibition.

BRD4_Pathway cluster_chromatin Gene Promoter Region Chromatin Chromatin AcHistone Acetylated Histones BRD4 BRD4 AcHistone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates Oncogenes Oncogene Transcription (e.g., c-Myc) RNAPII->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation Inhibitor Triazolopyridine Inhibitor Inhibitor->BRD4 Displaces

Caption: BRD4-mediated Gene Transcription and Inhibition.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized triazolopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Compound Target Cancer Cell Line Representative IC₅₀ (µM)
Derivative AMCF-7 (Breast)5.8
Derivative BA549 (Lung)8.2
Derivative CHCT116 (Colon)10.5
Protocol 3: Apoptosis Detection by Annexin V Staining

This protocol describes how to assess whether the synthesized compounds induce programmed cell death (apoptosis) in cancer cells.

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Materials:

  • Cancer cell line

  • 6-well plates

  • Synthesized triazolopyridine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Conclusion and Future Directions

7-Chloro-3H-triazolo[4,5-b]pyridine is a versatile and valuable building block for the development of novel antitumor agents. The synthetic accessibility of its derivatives via nucleophilic aromatic substitution, coupled with their ability to potently and selectively inhibit key oncogenic targets like EGFR and BRD4, underscores the therapeutic potential of this scaffold. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new triazolopyridine-based anticancer drug candidates. Future research should focus on expanding the structural diversity of these compounds to improve their pharmacokinetic properties and to explore their efficacy in in vivo cancer models.

References

Application and Protocol Guide for In Vitro Cytotoxicity Assessment of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Triazolopyridines

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a promising heterocyclic core in the landscape of modern drug discovery. Its derivatives are being increasingly investigated for a range of therapeutic applications, most notably in oncology.[1][2] The rationale for this focus lies in the structural resemblance of the triazolopyridine core to endogenous purines, allowing these compounds to potentially interact with a variety of biological targets implicated in cancer cell proliferation and survival.[3][4] Preliminary studies on related triazolopyridine and triazole-containing heterocyclic compounds have demonstrated potent anticancer activities, often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro cytotoxic potential of novel 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives. We will move beyond mere procedural lists to offer a scientifically grounded narrative, explaining the causality behind experimental choices and ensuring that the described protocols form a self-validating system for robust and reproducible data generation.

Strategic Approach to Cytotoxicity Profiling

A multi-faceted approach is essential to not only quantify cell death but also to elucidate the underlying mechanisms of action. Our recommended workflow progresses from broad cell viability screening to more specific assays for apoptosis and necrosis, providing a complete picture of the compound's cellular impact.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Confirmation & Elucidation A Compound Library of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives B Cell Viability Assay (MTT/XTT) A->B Dose-response treatment C IC50 Determination B->C Data Analysis D Membrane Integrity Assay (LDH) C->D Select lead compounds E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->E Select lead compounds F Caspase Activation Assay (Caspase-Glo 3/7) C->F Select lead compounds G Cell Cycle Analysis E->G Further investigation H Mitochondrial Membrane Potential Assay E->H Further investigation G A Healthy Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B PS Translocation D Necrotic Cell (Annexin V-, PI+) A->D Membrane Rupture C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) B->C Membrane Permeabilization

References

Application Notes and Protocols for Enzyme Inhibition Studies with 7-Chloro-3H-triazolo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Triazolopyridines in Drug Discovery

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted enzyme inhibitors. This heterocyclic system is recognized as a "privileged structure," meaning it can serve as a versatile framework for designing ligands that bind to a variety of biological targets with high affinity and specificity.[1][2] Analogs derived from this core are of significant interest to researchers in drug discovery, especially in the pursuit of novel kinase inhibitors.[1][3] Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][5]

The triazolopyridine core, and the structurally similar 7-azaindole scaffold, has proven to be an excellent "hinge-binding motif."[6] This refers to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, effectively competing with the endogenous substrate, ATP.[6][7] This competitive inhibition mechanism is a common strategy for modulating kinase activity.[6][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust enzyme inhibition studies with 7-Chloro-3H-triazolo[4,5-b]pyridine analogs. The protocols outlined below are designed to be self-validating systems, ensuring the generation of accurate and reproducible data for critical decision-making in the drug discovery pipeline.[9][10]

Section 1: Foundational Principles of Enzyme Inhibition Assays

Before embarking on experimental work, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of how an inhibitor affects the rate of an enzyme-catalyzed reaction can reveal its mechanism of action.[11][12]

There are several types of reversible enzyme inhibition, primarily distinguished by how the inhibitor interacts with the enzyme and its substrate:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[8][13] This type of inhibition can be overcome by increasing the substrate concentration.[8] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).[8][13]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[13][14] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[14] In this case, Vmax is decreased, while Km remains unchanged.[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[8][14] This type of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are reduced.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[14] This results in a decrease in Vmax and a change in Km (either an increase or a decrease).[14]

Understanding the type of inhibition is critical for drug development as it provides insights into how a drug might behave in a complex physiological environment with varying substrate concentrations.[15][16]

Section 2: Experimental Protocols

Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is a quantitative measure of the potency of an inhibitor.[17] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[18][19]

Objective: To determine the IC50 value of a 7-Chloro-3H-triazolo[4,5-b]pyridine analog against a target kinase.

Materials:

  • Target kinase (e.g., p38 MAP Kinase, Spleen Tyrosine Kinase (Syk))[1][20]

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • 7-Chloro-3H-triazolo[4,5-b]pyridine analog (test compound)

  • Assay buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT, and BSA)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[5][21]

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells and typically below 1% to avoid solvent effects.[4][22]

  • Enzyme and Substrate Preparation:

    • Dilute the kinase and its substrate to their optimal working concentrations in cold assay buffer. The optimal concentrations should be determined empirically, often near the Km for the substrate and ATP, to ensure the assay is sensitive to inhibition.[5]

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µL). The ATP concentration should ideally be at or near its Km for the specific kinase to accurately reflect competitive inhibition.[17]

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).[5]

    • Incubate as required for signal development.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[22]

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme & Substrate Prep Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction Add Substrate/ATP & Incubate Add_Enzyme->Start_Reaction Detect Add Detection Reagent Start_Reaction->Detect Read Read Plate Detect->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

References

The "Clickable" Core: Harnessing 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives for Advanced Molecular Assembly

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for modular and efficient chemical ligation strategies is perpetual. In this context, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a transformative tool for its reliability, specificity, and biocompatibility.[1] This guide delves into the practical applications of a versatile heterocyclic scaffold, 7-Chloro-3H-triazolo[4,5-b]pyridine, as a linchpin for click chemistry-driven molecular synthesis. We will explore the underlying chemical principles and provide detailed protocols for functionalizing this core molecule and employing it in bioconjugation and the synthesis of complex molecular architectures.

The 7-Chloro-3H-triazolo[4,5-b]pyridine moiety is of significant interest due to the prevalence of the triazolopyridine core in medicinally active compounds.[2] The presence of a chloro-substituent at the 7-position provides a reactive handle for introducing either an azide or an alkyne functionality, thereby priming the molecule for participation in CuAAC reactions. This strategic functionalization allows for the covalent linking of the triazolopyridine unit to a wide array of other molecules, including biomolecules, fluorophores, and drug candidates.

I. The Synthetic Gateway: Functionalization of 7-Chloro-3H-triazolo[4,5-b]pyridine for Click Chemistry

The utility of 7-Chloro-3H-triazolo[4,5-b]pyridine in click chemistry hinges on its conversion into either an azide or a terminal alkyne derivative. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 7-position, providing a straightforward route to the corresponding azide. Conversely, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enable the introduction of an alkyne moiety.[3][4]

Protocol 1: Synthesis of 7-Azido-3H-[3][4][5]triazolo[4,5-b]pyridine

This protocol details the conversion of 7-Chloro-3H-triazolo[4,5-b]pyridine to its azido derivative via a nucleophilic aromatic substitution reaction. The resulting 7-azido derivative is a key intermediate for CuAAC reactions with alkyne-containing molecules.

Causality: The electron-withdrawing effect of the fused triazole ring and the pyridine nitrogen atom makes the 7-position susceptible to nucleophilic attack by the azide ion. This reaction is a classic example of SNAr on an electron-poor heteroaromatic system.[5]

Materials:

  • 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The appearance of a characteristic azide stretch in the IR spectrum (around 2100 cm-1) and the disappearance of the starting material's signals are key indicators.

Protocol 2: Synthesis of a 7-Alkynyl-3H-[3][4][5]triazolo[4,5-b]pyridine Derivative via Sonogashira Coupling

This protocol describes the palladium-catalyzed Sonogashira coupling of 7-Chloro-3H-triazolo[4,5-b]pyridine with a terminal alkyne, for instance, trimethylsilylacetylene (TMSA), which can be subsequently deprotected to yield the terminal alkyne. This derivative is the complementary partner for CuAAC reactions with azide-functionalized molecules.

Causality: The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.[3][4] A palladium(0) catalyst and a copper(I) co-catalyst are typically employed to facilitate the catalytic cycle.

Materials:

  • 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the TMS-protected alkynyl derivative.

  • Deprotection of the TMS group can be achieved by treatment with a mild base (e.g., K2CO3 in methanol) or a fluoride source (e.g., TBAF in THF) to yield the terminal alkyne.

Self-Validation: Successful coupling and deprotection can be verified by NMR spectroscopy (disappearance of the chloro-substituted pyridine proton signal and appearance of the alkyne proton signal) and mass spectrometry.

II. Application in Bioconjugation: Labeling of a Peptide

The functionalized triazolopyridine derivatives can be readily conjugated to biomolecules, such as peptides, proteins, or nucleic acids, that have been modified to contain the complementary click handle (azide or alkyne). This section provides a general protocol for the bioconjugation of an alkyne-modified peptide with 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol outlines the general steps for the "click" ligation of 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine to a peptide containing a terminal alkyne functionality.

Causality: The CuAAC reaction proceeds via a copper-acetylide intermediate, which then undergoes a cycloaddition with the azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole.[7] The use of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from oxidative damage.

Materials:

  • 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the alkyne-modified peptide in PBS.

  • Prepare stock solutions of 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine (in a compatible solvent like DMSO), CuSO4, sodium ascorbate, and THPTA in deionized water.

  • In a microcentrifuge tube, add the alkyne-modified peptide solution.

  • Add the 7-Azido-3H-[3][4][6]triazolo[4,5-b]pyridine stock solution (a slight excess, e.g., 1.2-2.0 eq, is often used).

  • If using a ligand, add the THPTA stock solution.

  • Add the CuSO4 stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or as optimized for the specific substrates.

  • The labeled peptide can be purified from the reaction mixture using methods such as HPLC or size-exclusion chromatography.

Self-Validation: The success of the conjugation can be confirmed by mass spectrometry (observing the expected mass of the conjugated peptide) and HPLC (a shift in the retention time of the labeled peptide compared to the starting peptide).

III. Visualization of Key Processes

Diagrams of Synthetic and Application Workflows

Synthesis_Functionalization Start 7-Chloro-3H-triazolo[4,5-b]pyridine Azide_Deriv 7-Azido-3H-triazolo[4,5-b]pyridine Start->Azide_Deriv S_NAr with NaN_3 Alkyne_Deriv 7-Alkynyl-3H-triazolo[4,5-b]pyridine Start->Alkyne_Deriv Sonogashira Coupling Click_Product Triazole-linked Conjugate Azide_Deriv->Click_Product CuAAC with Alkyne-Molecule Alkyne_Deriv->Click_Product CuAAC with Azide-Molecule

Caption: Functionalization pathways for click chemistry.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction Azide_Pyridine 7-Azido-3H-triazolo[4,5-b]pyridine Catalyst Cu(I) Catalyst (CuSO_4 + NaAscorbate) Azide_Pyridine->Catalyst Alkyne_Peptide Alkyne-Modified Peptide Alkyne_Peptide->Catalyst Product Triazolopyridine-Labeled Peptide Catalyst->Product Purification Purification (e.g., HPLC) Product->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: Workflow for peptide bioconjugation.

IV. Data Presentation

Table 1: Comparison of Functionalization Reactions

ReactionReagentsCatalyst/ConditionsProductKey Advantages
Nucleophilic Aromatic Substitution Sodium azideDMF, 80-100 °C7-Azido derivativeOperationally simple, no metal catalyst required.
Sonogashira Coupling Terminal alkynePdCl2(PPh3)2, CuI, Et3N7-Alkynyl derivativeVersatile for various alkynes, well-established.

V. Conclusion and Future Perspectives

7-Chloro-3H-triazolo[4,5-b]pyridine serves as an excellent starting scaffold for the development of click chemistry reagents. The straightforward functionalization to introduce either an azide or an alkyne handle opens up a vast chemical space for the synthesis of novel conjugates. The protocols provided herein offer a robust foundation for researchers to employ this versatile building block in areas ranging from medicinal chemistry and drug discovery to materials science and chemical biology. The ability to readily ligate this privileged heterocyclic core to diverse molecular entities through the power of click chemistry ensures its continued relevance in the pursuit of innovative molecular design and function.

VI. References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: --INVALID-LINK--

  • Loubidi, M., et al. (2021). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[3][4][8]triazolo[1,5-a]pyrimidine. ResearchGate. Available at: --INVALID-LINK--

  • Li, Y., et al. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Available at: --INVALID-LINK--

  • de Oliveira, R. B., et al. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. PubMed. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: --INVALID-LINK--

  • Parmar, R. V., et al. (2024). “Click Chemistry” Inspired Synthesis and Antimicrobial Evaluation of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazole Derivatives with Amide Functionalities. Indian Journal of Heterocyclic Chemistry. Available at: --INVALID-LINK--

  • Adamu, H., et al. (2018). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Bayero Journal of Pure and Applied Sciences. Available at: --INVALID-LINK--

  • Baranczak, M., et al. (2018). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. ResearchGate. Available at: --INVALID-LINK--

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: --INVALID-LINK--

  • Acros Pharmatech. (n.d.). 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 7-chloro-3h-[3][4][6]triazolo[4,5-b]pyridine. Available at: --INVALID-LINK--

  • Krstulović, L., et al. (2022). The newly synthesized quinoline–benzimidazole hybrids containing two types of triazole-methyl-phenoxy linkers were characterized via NMR and elemental analysis. OUCI. Available at: --INVALID-LINK--

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Bandaru, N. R., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. MDPI. Available at: --INVALID-LINK--

  • Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ResearchGate. Available at: --INVALID-LINK--

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Available at: --INVALID-LINK--

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: --INVALID-LINK--

  • Request PDF. (n.d.). ChemInform Abstract: 7-Chloroquinolinotriazoles: Synthesis by the Azide-Alkyne Cycloaddition Click Chemistry, Antimalarial Activity, Cytotoxicity and SAR Studies. ResearchGate. Available at: --INVALID-LINK--

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2023). Taylor & Francis Online. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PubMed Central. Available at: --INVALID-LINK--

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: --INVALID-LINK--

  • El-Gohary, N. S. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKAT USA, Inc.. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Available at: --INVALID-LINK--

  • TCI AMERICA. (n.d.). Topics (Click Chemistry). Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PubMed. Available at: --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 7-Chloro-3H-[3][4][6]triazolo[4,5-b]pyridine. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2019). ResearchGate. Available at: --INVALID-LINK--

References

Application Notes and Protocols for Analytical Monitoring of 7-Chloro-3H-triazolo[4,5-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) demands rigorous control and deep understanding of the underlying chemical transformations. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the triazolopyridine scaffold appearing in numerous therapeutic agents.[1] 7-Chloro-3H-triazolo[4,5-b]pyridine is a key intermediate in the synthesis of several important pharmaceuticals, including the antiplatelet agent Ticagrelor.[2][3][4] The efficiency of its conversion and the purity of the resulting products are paramount to the safety and efficacy of the final drug substance.

Real-time or near-real-time monitoring of chemical reactions is a foundational aspect of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA.[5] By tracking the consumption of reactants, the formation of products, and the emergence of any impurities, chemists and engineers can optimize reaction conditions, enhance yield and purity, and ensure process safety and consistency.[6] This document provides a comprehensive guide to the analytical methods and detailed protocols for monitoring reactions involving 7-Chloro-3H-triazolo[4,5-b]pyridine, tailored for researchers, scientists, and drug development professionals.

Core Principles of Analytical Method Selection

The choice of an analytical technique for reaction monitoring is dictated by the specific information required. For reactions involving 7-Chloro-3H-triazolo[4,5-b]pyridine, such as nucleophilic aromatic substitution (SNAr) at the C7 position, a common transformation for this class of compounds, a multi-faceted analytical approach is often most effective.[1][7][8]

  • Chromatographic Methods (HPLC/UPLC): These are the workhorses for reaction monitoring, offering excellent separation of reactants, intermediates, products, and byproducts. They provide quantitative data on the progress of the reaction and the purity of the product.[9][10]

  • Spectroscopic Methods (NMR, FTIR): These techniques can provide real-time, in-situ information about the chemical environment of the reaction mixture. Nuclear Magnetic Resonance (NMR) is inherently quantitative and provides rich structural information, while Fourier-Transform Infrared (FTIR) spectroscopy is excellent for tracking the appearance and disappearance of specific functional groups.[11]

The following sections will detail protocols for both offline (chromatographic) and online/at-line (spectroscopic) monitoring, as well as the critical practice of forced degradation studies to develop stability-indicating methods.

Part 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of reaction mixtures, providing detailed information on the conversion of reactants and the formation of products and impurities.[12] A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the main components from any degradation products.[13][14]

Rationale for HPLC Method Design

For a typical SNAr reaction where the chlorine atom of 7-Chloro-3H-triazolo[4,5-b]pyridine is displaced by a nucleophile (e.g., an amine), an effective HPLC method must be able to resolve the starting material, the amine nucleophile, the desired product, and any potential side-products, such as isomers or over-alkylated species. A reversed-phase C18 column is a common and effective choice for the separation of such moderately polar heterocyclic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.

Experimental Protocol: HPLC Monitoring of a Nucleophilic Aromatic Substitution Reaction

This protocol outlines the monitoring of the reaction between 7-Chloro-3H-triazolo[4,5-b]pyridine and a generic primary amine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (a photodiode array detector is recommended for method development).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reaction components: 7-Chloro-3H-triazolo[4,5-b]pyridine, primary amine, solvent (e.g., N,N-Dimethylformamide), and base (e.g., Diisopropylethylamine).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A (0.1% Formic Acid in Water) and B (Acetonitrile)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Reaction Sampling and Preparation:

  • At predetermined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 1 mL in a 2 mL HPLC vial). This prevents further reaction and prepares the sample for analysis.

  • Vortex the sample to ensure homogeneity.

  • Inject the prepared sample into the HPLC system.

4. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any significant impurities based on their retention times (determined by injecting standards of the starting materials).

  • Integrate the peak areas of all components.

  • Calculate the percentage conversion of the starting material and the formation of the product over time using the peak area percentages.

Part 2: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the concentration of substances without the need for a specific reference standard of the analyte itself.[16] Its high selectivity and the direct proportionality between signal intensity and the number of nuclei make it ideal for monitoring reaction kinetics and quantifying components in a complex mixture.[11]

Causality in qNMR Protocol Design

The success of a qNMR experiment hinges on several key parameters. A suitable internal standard with a known purity and concentration must be chosen. This standard should have a simple spectrum with at least one signal that is well-resolved from the signals of the reactants and products.[17] Furthermore, to ensure accurate quantification, the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.[16]

Experimental Protocol: qNMR for Kinetic Analysis

This protocol describes the use of ¹H qNMR to monitor the progress of a reaction involving 7-Chloro-3H-triazolo[4,5-b]pyridine.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆) that dissolves all reaction components.

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone).

  • Reaction components as described in the HPLC section.

2. Sample Preparation:

  • Accurately weigh a known amount of the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • At t=0, add the reactants to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Alternatively, for slower reactions, the reaction can be run in a flask, and aliquots can be withdrawn at time intervals, quenched, and prepared for NMR analysis with the internal standard.

3. NMR Data Acquisition:

ParameterSettingRationale
Pulse Program Standard 1D protonFor routine quantitative analysis
Solvent DMSO-d₆Good solvent for many organic compounds
Temperature 25 °C (or reaction temp.)Maintain consistent conditions
Number of Scans 8 or 16To improve signal-to-noise ratio
Relaxation Delay (d1) 60 sTo ensure full relaxation of protons for accurate integration
Acquisition Time ~4 sTo achieve good digital resolution

4. Data Processing and Analysis:

  • Process the acquired FIDs with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectra carefully.

  • Integrate the well-resolved signals of the starting material, product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point using the following formula:

    Cx = (Ix / Nx) * (NIS / IIS) * (MIS / Mx) * (mIS / V) * PIS

    Where:

    • Cx = Concentration of analyte x

    • Ix = Integral of the analyte signal

    • Nx = Number of protons for the analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the internal standard signal

    • Mx = Molar mass of the analyte

    • MIS = Molar mass of the internal standard

    • mIS = Mass of the internal standard

    • V = Volume of the solvent

    • PIS = Purity of the internal standard

  • Plot the concentration of the reactant and product versus time to obtain the reaction kinetic profile.

Part 3: Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are a regulatory requirement and a critical component of drug development.[5] They are designed to identify the likely degradation products of a drug substance, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule.[2][16] This information is then used to develop a stability-indicating analytical method (SIAM), which is a validated quantitative method that can detect changes in the properties of the drug substance and product over time.[9]

Rationale for Stress Conditions

The stress conditions applied in forced degradation studies are designed to accelerate the degradation process and should be severe enough to cause partial degradation (typically 5-20%) of the active substance.[16] The conditions mandated by the International Council for Harmonisation (ICH) guidelines include acid and base hydrolysis, oxidation, heat, and photolysis.[3]

Experimental Protocol: Forced Degradation of 7-Chloro-3H-triazolo[4,5-b]pyridine

1. Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine.

  • Hydrochloric acid (0.1 M and 1 M).

  • Sodium hydroxide (0.1 M and 1 M).

  • Hydrogen peroxide (3% and 30%).

  • Methanol, acetonitrile, water.

  • Thermostatically controlled oven.

  • Photostability chamber.

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in methanol and add 0.1 M HCl. Heat at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in methanol and add 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C.

  • Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: Expose the solid compound to 105 °C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound in methanol to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method (as described in Part 1). The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[9]

3. Data Interpretation:

  • Assess the peak purity of the main component in all stressed samples to ensure that no degradation products are co-eluting.

  • Identify and characterize any significant degradation products.

  • The HPLC method is considered stability-indicating if it can resolve the main peak from all degradation products.

Visualization of Workflows

HPLC_Workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start Reaction sampling Withdraw Aliquot at Time 't' end_reaction End of Reaction quench Quench & Dilute sampling->quench vortex Vortex quench->vortex inject Inject into HPLC vortex->inject acquire Acquire Chromatogram inject->acquire analyze Integrate & Analyze Data acquire->analyze

Caption: Workflow for HPLC-based reaction monitoring.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis api API Sample (7-Chloro-3H-triazolo[4,5-b]pyridine) api->acid api->base api->oxidation api->thermal api->photo evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Caption: Workflow for forced degradation studies.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for monitoring reactions involving 7-Chloro-3H-triazolo[4,5-b]pyridine. The synergistic use of chromatographic and spectroscopic techniques allows for a comprehensive understanding of reaction kinetics, impurity formation, and product stability. By implementing these methods, researchers and drug development professionals can ensure the development of safe, efficient, and well-characterized synthetic processes, ultimately contributing to the quality and reliability of the final pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycosylation of 7-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the glycosylation of 7-Chloro-3H-triazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel nucleoside analogues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this specific N-glycosylation reaction, troubleshoot common issues, and ultimately optimize your product yield.

Triazolopyridines are a critical class of nitrogen-containing fused heterocycles with broad applications in medicinal chemistry, serving as scaffolds for inhibitors of kinases like JAK1 and in other therapeutic agents.[1][2] The successful glycosylation of the 7-Chloro-3H-triazolo[4,5-b]pyridine core is a key step in generating novel compounds for biological screening. However, like many N-glycosylation reactions involving electron-deficient heterocycles, this process is fraught with challenges, including low yields, lack of regioselectivity, and poor stereocontrol.

This guide provides a structured, question-and-answer approach to address the most pressing experimental hurdles.

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses specific, common problems encountered during the glycosylation process. We dissect the potential causes and provide actionable, step-by-step solutions grounded in reaction mechanism principles.

Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low yield is the most frequent challenge and typically stems from a combination of factors related to substrate reactivity, reaction conditions, and reagent stability.

Answer: A low yield in the glycosylation of 7-Chloro-3H-triazolo[4,5-b]pyridine often points to one of four key areas: inefficient activation of the glycosyl donor, low nucleophilicity of the heterocycle, suboptimal reaction conditions, or degradation of starting materials.

Core Causality: The reaction generally proceeds via an Sɴ1 or Sɴ2-like mechanism where the nitrogen of the triazolopyridine ring acts as a nucleophile, attacking the anomeric carbon of an activated sugar electrophile.[3] Success hinges on balancing the generation of a sufficiently electrophilic sugar with a sufficiently nucleophilic heterocycle, all while maintaining the stability of both components.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Are you using strictly anhydrous conditions (oven-dried glassware, dry solvents, inert atmosphere)? start->q1 sol1 Implement rigorous anhydrous techniques. Use molecular sieves (3Å or 4Å). Moisture hydrolyzes the activated glycosyl donor and Lewis acid. q1->sol1 No q2 Is your 7-Chloro-3H-triazolo[4,5-b]pyridine sufficiently nucleophilic and soluble? q1->q2 Yes sol1->q2 sol2 Perform in-situ silylation of the heterocycle with BSA or HMDS before adding the Lewis acid. This increases both nucleophilicity and solubility. q2->sol2 No q3 Is your glycosyl donor being activated effectively? q2->q3 Yes sol2->q3 sol3 Ensure your Lewis acid (e.g., TMSOTf) is fresh. Consider a more reactive glycosyl donor (e.g., trichloroacetimidate vs. 1-O-acetyl). q3->sol3 No q4 Are you observing starting material degradation (darkening of reaction, multiple spots on TLC)? q3->q4 Yes sol3->q4 sol4 Run the reaction at a lower temperature (e.g., start at -40°C or 0°C). Use a less harsh Lewis acid or reduce its stoichiometry. q4->sol4 Yes end Yield Optimized q4->end No sol4->end

Detailed Optimization Parameters
ParameterRecommended Action & Rationale
Heterocycle Activation In-situ silylation is critical. Before adding the sugar and Lewis acid, reflux the 7-Chloro-3H-triazolo[4,5-b]pyridine with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in a non-protic solvent (e.g., acetonitrile, 1,2-dichloroethane). This converts the N-H proton to an N-SiMe₃ group, which increases the heterocycle's solubility and the nucleophilicity of the other ring nitrogens. This is a standard and highly effective technique in Vorbrüggen-type glycosylations.[4]
Choice of Glycosyl Donor If using a 1-O-acetylated sugar, consider switching to a more reactive donor like a glycosyl trichloroacetimidate. These are often more readily activated under milder conditions.[5]
Lewis Acid/Promoter Use a fresh, high-quality Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common choice. Ensure it is not degraded from exposure to atmospheric moisture. If decomposition persists, consider a milder promoter.
Solvent Acetonitrile (ACN) and 1,2-dichloroethane (DCE) are excellent starting points. ACN can participate in the reaction mechanism (forming a nitrilium-ion intermediate) which often favors the formation of the β-anomer. Avoid protic solvents.
Temperature Start the reaction at a low temperature (0 °C or -20 °C) before allowing it to warm to room temperature. This helps control the initial exothermic reaction and minimizes the degradation of sensitive intermediates.
Question 2: I'm getting a mixture of regioisomers. How can I control which nitrogen atom on the triazole ring is glycosylated?

Answer: The 3H-triazolo[4,5-b]pyridine system presents multiple potential sites for glycosylation (N2, N3, and the pyridine nitrogen). Achieving high regioselectivity is a significant challenge and is governed by a delicate balance of steric and electronic factors.

Core Causality: Glycosylation of triazole derivatives often yields a mixture of isomers.[6] The product distribution is influenced by the relative thermodynamic stability of the N-glycosylated products and the kinetic accessibility of each nitrogen atom. Silylation of the heterocycle is known to direct the glycosylation, often to the N2 position.

Strategies for Regiocontrol:

  • Silylation is Key: As mentioned for yield optimization, pre-silylation of the heterocycle is the most powerful tool for directing regioselectivity. The bulky trimethylsilyl group will reside on one nitrogen, sterically and electronically directing the incoming electrophilic sugar to a different, specific nitrogen atom.

  • Protecting Groups on the Sugar: The steric bulk of the protecting groups on the glycosyl donor can influence which nitrogen atom can physically approach the anomeric center for the attack.[7] While less predictable, experimenting with benzyl (Bn) vs. benzoyl (Bz) groups may alter the isomeric ratio.

  • Solvent and Temperature: These parameters can shift the kinetic vs. thermodynamic product ratio. While harder to predict without experimental screening, running the reaction at a consistently low temperature may favor a single kinetic product.

  • Characterization: Unambiguous identification of the resulting regioisomers is crucial. This must be done using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between the anomeric proton (H-1') of the sugar and the carbons of the triazolopyridine ring.

Question 3: My reaction is producing the undesired anomer (e.g., α instead of β). How can I control the stereoselectivity at the anomeric center?

Answer: Controlling the stereochemistry of the newly formed glycosidic bond is fundamental to synthesizing biologically active nucleoside analogues. The outcome is almost entirely dictated by the choice of protecting group at the C2 position of the glycosyl donor.

Core Causality: Neighboring Group Participation

  • To obtain the β-anomer (1,2-trans product): Use a participating protecting group at the C2 position of the sugar. Acyl groups like acetyl (Ac) or benzoyl (Bz) are ideal. The reaction proceeds through a stabilized dioxolenium ion intermediate, where the C2-ester attacks the anomeric center from the α-face. The nucleophile (the triazolopyridine) can then only attack from the opposite (β) face, resulting in the exclusive formation of the 1,2-trans product. This is a highly reliable and widely used strategy in glycosylation chemistry.[3]

  • To obtain the α-anomer (1,2-cis product): Use a non-participating group at the C2 position, such as a benzyl ether (Bn) . Without neighboring group participation, the reaction may proceed through an oxocarbenium ion intermediate. The thermodynamically more stable α-anomer is often favored due to the anomeric effect, though mixtures are common.[8]

C2-Protecting GroupExpected Outcome (Ribofuranose)Mechanism
Acetyl (Ac), Benzoyl (Bz)β-anomer (1,2-trans)Neighboring Group Participation
Benzyl (Bn), TBDMSMixture, often favoring α-anomer (1,2-cis)Sɴ1-like, Anomeric Effect

Confirmation of Stereochemistry: The stereochemistry is best confirmed by ¹H NMR. For ribofuranosides, the coupling constant between H-1' and H-2' (J₁',₂') is typically small for both anomers (< 3 Hz). Therefore, Nuclear Overhauser Effect (NOE) spectroscopy is essential. A strong NOE between H-1' and H-4' is characteristic of the α-anomer, while an NOE between H-1' and H-2' suggests the β-anomer.

General Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a typical glycosylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 7-Chloro-3H-triazolo[4,5-b]pyridine (1.2 eq) to an oven-dried flask under N₂. prep2 2. Add anhydrous solvent (e.g., Acetonitrile). prep1->prep2 prep3 3. Add silylating agent (e.g., BSA, 1.5 eq) and heat to reflux (e.g., 80°C) for 1h. prep2->prep3 prep4 4. Cool mixture to reaction temperature (e.g., 0°C). prep3->prep4 react1 5. Add protected sugar (e.g., per-benzoylated 1-O-acetyl-β-D-ribofuranose, 1.0 eq). prep4->react1 react2 6. Add Lewis Acid (e.g., TMSOTf, 1.4 eq) dropwise via syringe. react1->react2 react3 7. Stir at 0°C, then allow to warm to RT. Monitor reaction by TLC. react2->react3 work1 8. Quench with saturated aq. NaHCO₃. react3->work1 work2 9. Extract with organic solvent (e.g., EtOAc). work1->work2 work3 10. Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. work2->work3 work4 11. Purify crude product via silica gel column chromatography. work3->work4

Detailed Steps:
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 7-Chloro-3H-triazolo[4,5-b]pyridine (1.2 equivalents).

  • Silylation: Add anhydrous acetonitrile followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents). Heat the mixture to reflux for 1 hour until the solution becomes clear, indicating formation of the silylated heterocycle.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Addition of Sugar: Add the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.0 equivalent) to the flask.

  • Initiation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 1.4 equivalents) dropwise. The solution may change color.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the glycosyl donor by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired glycosylated product.

  • Deprotection (if necessary): The acyl protecting groups (e.g., benzoyl) can be removed by treatment with a base, such as sodium methoxide in methanol, to yield the final deprotected nucleoside.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use protecting groups on the sugar? A: Protecting groups are essential for several reasons: 1) They prevent the sugar's hydroxyl groups from reacting with the activated anomeric center (self-polymerization), 2) They control the stereochemical outcome of the reaction (as seen with participating vs. non-participating groups at C2), and 3) They enhance the solubility of the sugar in the organic solvents used for the reaction.[][10][11]

Q: Can I perform this reaction without silylating the heterocycle first? A: While possible, it is not recommended. Direct glycosylation of the un-silylated heterocycle often results in very low yields due to poor solubility and lower nucleophilicity. The silylation step is a low-effort, high-impact optimization.[4]

Q: What is the mechanism of the final deprotection step? A: The removal of acyl protecting groups like acetyl or benzoyl is typically achieved by transesterification. A nucleophilic base, most commonly sodium methoxide (NaOMe) in methanol (Zemplén deprotection), attacks the carbonyl carbon of the ester. This cleaves the ester bond, liberating the free hydroxyl group on the sugar and forming methyl acetate or methyl benzoate as a byproduct.

Q: Are there alternative, "greener" methods for this synthesis? A: Research is ongoing into more environmentally friendly synthetic methods. This includes exploring enzymatic transglycosylation, which can offer high regio- and stereoselectivity under aqueous conditions, and using microwave-assisted synthesis to reduce reaction times and potentially minimize the need for certain solvents.[12][13]

References

Technical Support Center: Troubleshooting Regioselectivity in the Glycosylation of Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the regioselective glycosylation of triazolopyridine scaffolds. As researchers in drug development know, controlling the site of glycosylation on N-heterocycles is a formidable challenge, yet crucial for modulating the pharmacological profile of nucleoside analogues. This document provides expert insights and practical protocols to navigate the complexities of N1, N2, and N4 regioselectivity in these reactions.

Section 1: Foundational Principles & Initial Considerations

Before delving into specific troubleshooting scenarios, it's essential to understand the fundamental factors that govern the regiochemical outcome of triazolopyridine glycosylation. The interplay of electronics, sterics, and reaction conditions dictates which nitrogen atom acts as the nucleophile.

FAQ 1.1: Which nitrogen on the[1][2][3]triazolo[4,3-a]pyridine ring is the most nucleophilic for glycosylation?

The regioselectivity of glycosylation on the[1][2][3]triazolo[4,3-a]pyridine core is a subject of debate and is highly dependent on reaction conditions. The triazole ring contains three nitrogen atoms: N1, N2, and N4.

  • N4 (Pyridine-type nitrogen): This nitrogen is generally considered the most basic and often the most nucleophilic site in the neutral molecule. Its lone pair is localized and not part of the aromatic π-system of the triazole ring.[4]

  • N2 (Pyrrole-type nitrogen): This nitrogen's lone pair contributes to the aromaticity of the triazole ring, making it less basic and generally less nucleophilic than N4.

  • N1 (Bridgehead nitrogen): This nitrogen is also considered pyrrole-type and is part of the aromatic system. Steric hindrance at the bridgehead position often makes it the least likely site for direct glycosylation.

However, the reaction outcome is not solely governed by the intrinsic nucleophilicity of the neutral heterocycle. The formation of an intermediate anion (e.g., under basic conditions) or coordination with a Lewis acid can significantly alter the reactive site.

Section 2: Troubleshooting Poor or Incorrect Regioselectivity

This section addresses common problems encountered during the glycosylation of triazolopyridines and provides actionable solutions.

Question 2.1: My glycosylation of a substituted[1][2][3]triazolo[4,3-a]pyridine is yielding a mixture of N2 and N4 isomers. How can I favor one over the other?

This is a classic challenge of kinetic versus thermodynamic control. The initially formed product (kinetic) may not be the most stable isomer (thermodynamic). Here’s how to dissect and solve this issue:

Underlying Principles:

  • Kinetic Control: The kinetically favored product is formed faster, often at lower temperatures. This is typically the result of glycosylation at the most nucleophilic nitrogen (often N4).

  • Thermodynamic Control: The thermodynamically favored product is the most stable isomer. This may involve the initial formation of a kinetic product followed by rearrangement to the more stable isomer, a process often facilitated by higher temperatures or prolonged reaction times.[5][6]

Troubleshooting Strategies:

  • Temperature Adjustment:

    • To favor the kinetic product (often N4): Run the reaction at a lower temperature (e.g., -20 °C to 0 °C). This minimizes the energy available for rearrangement to the thermodynamic product.

    • To favor the thermodynamic product (often N2): Increase the reaction temperature or prolong the reaction time. This allows the initially formed mixture to equilibrate to the most stable isomer.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity by stabilizing different transition states or intermediates.[1]

    • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents are known to participate in glycosylation reactions, often forming an α-nitrilium intermediate. This can favor the formation of the 1,2-trans-glycoside and may influence regioselectivity on the heterocycle.

    • Non-participating Solvents (e.g., Dichloromethane, Toluene): These solvents do not participate in the reaction mechanism and may favor the formation of the kinetic product.

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical.

    • Strong Lewis Acids (e.g., SnCl₄, TMSOTf): These can coordinate to multiple nitrogen atoms, potentially altering the nucleophilicity landscape. Experiment with different Lewis acids to find one that selectively activates a particular nitrogen.

    • Boronic Acid Catalysis: Arylboronic acids have been shown to catalyze regio- and stereoselective N-glycosylations of various azoles by simultaneously activating both the glycosyl donor and the acceptor heterocycle.[3] This can be a milder and more selective alternative to strong Lewis acids.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing N2 vs. N4 regioselectivity.

Question 2.2: I am attempting a Vorbrüggen glycosylation and observing no reaction or very low yield. What are the likely causes?

The Vorbrüggen glycosylation is a powerful method but relies on several key factors for success. Low reactivity often points to issues with the starting materials or the catalyst.

Common Causes and Solutions:

Problem Underlying Cause Troubleshooting Action
No Reaction Inactive Silyl-Heterocycle: The triazolopyridine may not have been properly silylated. The silylation step is crucial for activating the heterocycle.Verify Silylation: Confirm the formation of the silyl-heterocycle by ¹H NMR before adding the glycosyl donor. Use a stronger silylating agent (e.g., BSTFA with a catalytic amount of TMSCl) or increase the reaction temperature/time for silylation.
Deactivated Glycosyl Donor: The glycosyl donor (e.g., a per-acetylated sugar) may have degraded due to moisture.Use Fresh Reagents: Ensure the glycosyl donor is pure and the reaction is conducted under strictly anhydrous conditions.
Low Yield Insufficient Lewis Acid: The amount of Lewis acid (e.g., TMSOTf) may be insufficient to catalyze the reaction effectively.Optimize Catalyst Loading: Perform a catalyst loading screen, starting from 1.2 equivalents and increasing incrementally.
Steric Hindrance: Bulky substituents on either the triazolopyridine or the sugar can impede the reaction.Consider a Less Hindered Donor/Acceptor: If possible, use starting materials with smaller protecting groups. Alternatively, a more reactive glycosyl donor (e.g., a glycosyl trichloroacetimidate) may be necessary.
Question 2.3: My reaction is producing an unexpected rearranged product, a[1][2][3]triazolo[1,5-a]pyridine nucleoside, instead of the expected[1][2][3]triazolo[4,3-a]pyridine. Why is this happening?

This is a known rearrangement for certain triazolopyridine systems, often referred to as the Dimroth rearrangement. It is particularly prevalent with 3-oxo-s-triazolo[4,3-a]pyridines.[1]

Mechanism of Rearrangement:

The glycosylation can be accompanied by a ring-opening of the pyridine ring followed by recyclization to form the more thermodynamically stable [1,5-a] isomeric system.[1] This process is often influenced by the substituents on the triazolopyridine ring.

How to Control or Avoid Rearrangement:

  • Choice of Heterocycle: If possible, start with a triazolopyridine scaffold that is less prone to rearrangement. For example, those without an oxo group at the 3-position may be more stable.

  • Reaction Conditions: Milder reaction conditions (lower temperatures, less harsh Lewis acids) may suppress the rearrangement.

  • Embrace the Rearrangement: In some cases, the rearranged [1,5-a] isomer may be the desired product. If so, conditions that favor thermodynamic control (higher temperatures) can be used to drive the reaction to completion.

Section 3: Analytical Characterization of Regioisomers

Unambiguous determination of the glycosylation site is paramount. A combination of spectroscopic techniques is often required.

FAQ 3.1: How can I use NMR spectroscopy to definitively distinguish between N2- and N4-glycosylated triazolopyridine isomers?

While ¹H and ¹³C NMR can provide initial clues, unequivocal assignment often requires 2D NMR techniques, particularly those that can probe long-range correlations to nitrogen.

The Power of ¹H-¹⁵N HMBC:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment, optimized for ¹H-¹⁵N coupling, is the gold standard for this type of structural elucidation.[1][7]

  • Principle: The experiment detects correlations between protons and nitrogen atoms that are two or three bonds away. By observing which protons on the sugar and the heterocycle correlate to which triazole nitrogen, the point of attachment can be determined.

  • Expected Correlations:

    • N-glycosylated Isomer: The anomeric proton (H-1') of the sugar will show a 2-bond correlation (²J) to the nitrogen it is attached to and a 3-bond correlation (³J) to the adjacent atoms in the ring.

    • Distinguishing N2 vs. N4: Protons on the pyridine ring will show characteristic long-range correlations to the different triazole nitrogens, allowing for unambiguous assignment. For instance, in the[1][2][3]triazolo[4,3-a]pyridine system, the H5 proton is spatially close to N4 and would be expected to show a strong correlation.

G cluster_N2_Glycosylation N2-Glycosylated Isomer cluster_N4_Glycosylation N4-Glycosylated Isomer H1_N2 Anomeric H (H-1') N2 N2 H1_N2->N2 ²J correlation C3_N2 C3 H1_N2->C3_N2 ³J correlation H1_N4 Anomeric H (H-1') N4 N4 H1_N4->N4 ²J correlation C5_N4 C5 H1_N4->C5_N4 ³J correlation H5_N4 H5 H5_N4->N4 ³J correlation (strong)

Caption: Key ¹H-¹⁵N HMBC correlations for isomer differentiation.

Protocol: Acquiring a ¹H-¹⁵N HMBC Spectrum

  • Sample Preparation: A reasonably concentrated sample (10-20 mg in 0.5 mL of a suitable deuterated solvent like DMSO-d₆ or CDCl₃) is required due to the low natural abundance of ¹⁵N.

  • Spectrometer Setup: Use a spectrometer equipped with an inverse-detection probe.

  • Experiment Parameters:

    • Use a standard hmbc pulse sequence optimized for ¹⁵N.

    • Set the ¹⁵N spectral width to cover the expected range for pyridine- and pyrrole-type nitrogens (~ -100 to -300 ppm relative to liquid NH₃).

    • Optimize the long-range coupling constant (J_HN) for an average value of 5-10 Hz.

  • Data Processing: Process the 2D data and look for the key correlations outlined above.

FAQ 3.2: Can X-ray crystallography be used to confirm the regiochemistry?

Yes, single-crystal X-ray diffraction provides the most definitive structural proof.[8][9] If you can obtain a high-quality crystal of your product, it will unambiguously show the connectivity between the sugar and the triazolopyridine ring. This is particularly useful when NMR data is ambiguous or when a novel isomer is formed.

Section 4: References

  • Lynch, B. M., & Chandra, S. C. (1977). Triazolopyridine nucleosides. 11. Glycosylations of 3-0x0-s-triazolo[4,3-alpyridines. Canadian Journal of Chemistry, 55(11), 2004-2009. --INVALID-LINK--

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2′,3′,5′-Tri-O-acyl-β-D-ribofuranosyl Halides. Chemische Berichte, 114(4), 1234-1255. --INVALID-LINK--

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic resonance in chemistry : MRC, 48(8), 614–622. --INVALID-LINK--

  • Dennis, D. G., & Taylor, M. S. (2024). Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues. Journal of the American Chemical Society. --INVALID-LINK--

  • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. --INVALID-LINK--

  • Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic letters, 12(4), 792–795. --INVALID-LINK--

  • Krylov, A. S., Shirinian, V. Z., Lonshakov, D. V., Krayushkin, M. M., & Zavarzin, I. V. (2019). Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein journal of organic chemistry, 15, 239–245. --INVALID-LINK--

  • Lynch, B. M., & Sharma, S. C. (1976). The chemistry of the triazolopyridines. Canadian Journal of Chemistry, 54(7), 1029-1037. --INVALID-LINK--

  • Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed synthesis of 1,2,4-triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081. --INVALID-LINK--

  • Wipf, P., & Venkatraman, S. (1996). A new synthesis of 3-substituted 1,2,4-triazolo[4,3-a]pyridines. The Journal of organic chemistry, 61(23), 8004–8005. --INVALID-LINK--

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XV. The synthesis of certain 3-glycosylpurines and a new route to 9-glycosylpurines. Journal of the Chemical Society (Resumed), 2937-2943. --INVALID-LINK--

  • El-Sayed, W. A., Ali, O. M., Zyryanov, G. V., & El-Shehry, M. F. (2020). Regioselectivity in the glycosylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol. RSC advances, 10(52), 31215–31227. --INVALID-LINK--

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules (Basel, Switzerland), 21(10), 1309. --INVALID-LINK--

  • Duarte, D., Tiritiris, I., Schleheck, D., & D'Orey, P. A. (2019). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank, 2019(1), M1045. --INVALID-LINK--

  • Deuri, S., & Phukan, P. (2012). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Computational and Theoretical Chemistry, 980, 49-54. --INVALID-LINK--

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. --INVALID-LINK--

  • Boto, A., Hernández, R., & Suárez, E. (2009). On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. The Journal of organic chemistry, 74(9), 3434–3445. --INVALID-LINK--

  • Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056-2083. --INVALID-LINK--

  • Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of chemical research, 43(8), 1144–1153. --INVALID-LINK--

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. --INVALID-LINK--

  • El Ashry, E. S., & El Nemr, A. (2009). Regioselectivity in the glycosylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol. Arkivoc, 2009(11), 197-214. --INVALID-LINK--

  • Fessner, W. D., & Helaine, V. (2019). Glycoscience: chemistry and chemical biology. Springer. --INVALID-LINK--

  • Elgemeie, G. H., & Zaghary, W. A. (2001). Synthesis of novel S- and N-glycosides of[1][2][3]triazolo[1,5-a]pyrimidines. Nucleosides, nucleotides & nucleic acids, 20(2), 173–182. --INVALID-LINK--

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. --INVALID-LINK--

  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. --INVALID-LINK--

  • Seeberger, P. H. (Ed.). (2007). Glycoscience: chemistry and chemical biology I-III. Springer Science & Business Media. --INVALID-LINK--

  • Wikipedia contributors. (2023). Triazolopyridine. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, December 12, 2023, from --INVALID-LINK--

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. --INVALID-LINK--

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media. --INVALID-LINK--

  • Jerome, K. D., et al. (2006). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & medicinal chemistry letters, 16(2), 374–378. --INVALID-LINK--

  • Menlove, J. E., et al. (2010). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 53(19), 6946–6966. --INVALID-LINK--

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. --INVALID-LINK--

  • Al-Omary, F. A. M., et al. (2019). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Symmetry, 11(9), 1162. --INVALID-LINK--

  • Jones, G. (2003). Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2726-2732. --INVALID-LINK--6830k)

References

Technical Support Center: 7-Chloro-3H-triazolo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-3H-triazolo[4,5-b]pyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on by-product formation. The protocols and mechanistic insights provided herein are grounded in established chemical principles and validated through extensive analysis of process-related impurities identified in industrial applications.

Troubleshooting Guide: By-product Formation

The synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine, a key intermediate in the production of pharmaceuticals like Ticagrelor, typically involves the diazotization of a substituted diaminopyridine precursor. While seemingly straightforward, this reaction is often accompanied by the formation of several by-products that can complicate purification and impact the final product's purity. This section addresses the most common issues in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a high-molecular-weight impurity, which I suspect is a dimer. What is the cause and how can I prevent it?

Answer:

The formation of a "dimer impurity" is a known issue, particularly during the initial condensation step leading to the diaminopyrimidine precursor of 7-Chloro-3H-triazolo[4,5-b]pyridine.[1] This by-product arises from the displacement of two chloro groups from the starting pyrimidine ring by the amine, leading to the undesired dimerization.

Causality and Mechanism:

The primary cause of dimer formation is the high reactivity of the dichloro-pyrimidine starting material. If the reaction conditions are not carefully controlled, a second molecule of the amine nucleophile can displace the second chloro group on a mono-substituted pyrimidine molecule, leading to the dimer.

Troubleshooting and Prevention Protocol:

To minimize the formation of this dimer impurity, the following steps are recommended:

  • Control of Stoichiometry:

    • Use a slight excess of the dichloro-pyrimidine starting material to ensure the amine is the limiting reagent. This minimizes the chance of a second substitution on the pyrimidine ring.

  • Slow Addition of Amine:

    • Add the amine solution dropwise to the reaction mixture containing the dichloro-pyrimidine. This maintains a low concentration of the amine, favoring the mono-substitution product.

  • Temperature Control:

    • Maintain a low reaction temperature (typically 0-5 °C) during the addition of the amine. Lower temperatures decrease the rate of the second substitution reaction more significantly than the first.

  • Solvent and Base Selection:

    • The choice of solvent and base can influence the reaction's selectivity. A non-polar aprotic solvent and a hindered base, such as diisopropylethylamine (DIPEA), can help to control the reaction rate and reduce dimer formation.[1]

Detection:

The dimer impurity can be readily detected by High-Performance Liquid Chromatography (HPLC) as a peak with a higher retention time and a mass corresponding to the dimer structure, as confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: I am observing a degradation of my desired product, particularly during workup or purification. What is this degradation product and how can I avoid it?

Answer:

Exposure of 7-Chloro-3H-triazolo[4,5-b]pyridine and its precursors to strong acidic conditions, especially for prolonged periods, can lead to the formation of a degradation impurity.[2] This is often observed during acidic workup or purification steps. A common degradation product is the corresponding 7-amino-triazolopyrimidine, formed by the hydrolysis of the chloro group.

Causality and Mechanism:

The chloro group at the 7-position of the triazolopyridine ring is susceptible to nucleophilic substitution. Under strong acidic conditions, water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond and the formation of a hydroxyl group, which can then tautomerize or be converted to an amino group under certain conditions.

Troubleshooting and Prevention Protocol:

  • Minimize Exposure to Strong Acids:

    • If an acidic workup is necessary, use a milder acid and limit the exposure time.

    • Neutralize the reaction mixture as soon as the desired transformation is complete.

  • Temperature Control During Acidic Steps:

    • Perform any necessary acidic treatments at low temperatures to slow down the rate of hydrolysis.

  • Alternative Purification Methods:

    • Consider purification methods that do not require strongly acidic conditions, such as crystallization from a suitable solvent system or chromatography on silica gel with a neutral eluent.

Detection:

This degradation impurity can be identified by HPLC and LC-MS, showing a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl or amino group.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of in the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine?

A1: Besides the dimer and degradation impurities discussed above, several other process-related impurities have been identified, particularly in the synthesis of Ticagrelor where 7-Chloro-3H-triazolo[4,5-b]pyridine is a key intermediate. These can include:

  • Incomplete Diazotization: Residual diaminopyrimidine precursor.

  • Side-products from Diazotization: Phenolic by-products from the reaction of the diazonium salt with water.

  • Over-reaction Products: Further substitution on the triazolopyridine ring if subsequent reaction steps are not well-controlled.

A comprehensive analysis of a crude product batch of Ticagrelor identified several impurities, denoted as TIC Imp-I to -V, which can originate from side reactions involving the 7-Chloro-3H-triazolo[4,5-b]pyridine core.[3]

Q2: What analytical techniques are recommended for monitoring the reaction and purity of 7-Chloro-3H-triazolo[4,5-b]pyridine?

A2: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the final product. A suitable C18 reverse-phase column with a gradient elution of acetonitrile and water/buffer is typically effective.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying known and unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for the characterization of isolated impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups.

Q3: Are there any "greener" or safer alternatives to traditional diazotization reagents?

A3: Yes, concerns over the safety of traditional diazotization reagents like sodium nitrite in strong acid have led to the development of alternatives. One such approach is the use of a resin-bound nitrite reagent (Resin-NO₂).[2] This solid-supported reagent offers several advantages:

  • Enhanced Safety: Reduces the risk of handling corrosive and toxic reagents.

  • Simplified Workup: The resin can be easily removed by filtration.

  • Milder Reaction Conditions: The reaction can often be carried out under milder conditions, potentially reducing by-product formation.

Data and Protocols

Table 1: Summary of Common By-products and Mitigation Strategies
By-product/ImpurityFormation StageRoot CauseMitigation StrategyDetection Method
Dimer ImpurityCondensationExcess amine, high temperatureControl stoichiometry, slow addition of amine, low temperatureHPLC, LC-MS
7-Amino/Hydroxy Degradation ProductAcidic Workup/PurificationProlonged exposure to strong acidMinimize acid exposure, low temperature, alternative purificationHPLC, LC-MS
Incomplete DiazotizationDiazotizationInsufficient diazotizing agent, poor mixingUse slight excess of diazotizing agent, ensure efficient stirringHPLC, TLC
Experimental Protocol: Minimizing Dimer Formation in Condensation
  • To a stirred solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in an appropriate solvent (e.g., THF) at 0 °C, add diisopropylethylamine (DIPEA).

  • Slowly add a solution of the amine precursor dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed with the workup, ensuring to quench any unreacted starting materials.

Visualizations

Diagram 1: Troubleshooting Workflow for By-product Formation

Byproduct_Troubleshooting cluster_dimer Dimer Mitigation cluster_degradation Degradation Mitigation Start High Level of Impurity Detected Identify Identify Impurity by LC-MS Start->Identify Dimer Dimer Impurity Identify->Dimer MW = Dimer Degradation Degradation Product Identify->Degradation MW = Hydrolysis Product Other Other Impurity Identify->Other Unknown MW Dimer_Action1 Check Stoichiometry Dimer->Dimer_Action1 Dimer_Action2 Slow Amine Addition Dimer->Dimer_Action2 Dimer_Action3 Lower Reaction Temp Dimer->Dimer_Action3 Degradation_Action1 Minimize Acid Exposure Degradation->Degradation_Action1 Degradation_Action2 Use Milder Acid Degradation->Degradation_Action2 Degradation_Action3 Low Temp Workup Degradation->Degradation_Action3 Analyze Re-analyze Purity by HPLC Other->Analyze Dimer_Action3->Analyze Degradation_Action3->Analyze

Caption: Troubleshooting workflow for identifying and mitigating common by-products.

Diagram 2: Reaction Scheme for Dimer Formation

Dimer_Formation Reactant1 Dichloropyrimidine Intermediate Mono-substituted Product Reactant1->Intermediate + R-NH2 Reactant2 Amine (R-NH2) Product Desired Product Intermediate->Product Further Reaction Steps Byproduct Dimer By-product Intermediate->Byproduct + R-NH2 (Excess)

Caption: Reaction pathway illustrating the formation of the dimer by-product.

References

Technical Support Center: Stereoselective Synthesis of 8-Aza-1-deazaadenosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 8-aza-1-deazaadenosine and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleoside synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you improve the stereoselectivity of your reactions and achieve your desired therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers formed during the synthesis of 8-aza-1-deazaadenosine?

The key stereochemical challenge in the synthesis of 8-aza-1-deazaadenosine arises during the glycosylation step, where the ribose (or deoxyribose) sugar moiety is coupled to the 8-aza-1-deazapurine heterocyclic base. This reaction creates a new stereocenter at the anomeric carbon (C1') of the sugar. Consequently, two primary diastereomers, known as anomers, are typically formed: the β-anomer and the α-anomer . In most biologically active nucleosides, the β-anomer is the desired product. The synthesis of 2',3'-dideoxy-8-aza-1-deazaadenosine, for example, has been reported to yield a mixture of α and β anomers.[1]

Q2: Why is achieving high β-selectivity in the glycosylation step for 8-aza-1-deazaadenosine synthesis a significant challenge?

Achieving high β-selectivity is challenging due to several factors:

  • Lack of Neighboring Group Participation: To form the desired 1,2-cis relationship in many nucleosides, a non-participating protecting group (e.g., a benzyl ether) is often used at the C2' position of the ribose donor. Unlike acyl groups (e.g., benzoyl), these groups cannot form a cyclic intermediate that shields the α-face of the oxocarbenium ion, leading to mixtures of anomers.[2]

  • Electronic Properties of the Nucleobase: The electronic nature of the 8-aza-1-deazapurine ring system influences its nucleophilicity and how it approaches the electrophilic sugar intermediate. This can affect the facial selectivity of the glycosylation reaction.

  • Reaction Mechanism: The glycosylation reaction can proceed through a spectrum of mechanisms, from SN1 to SN2. Reactions with more SN1 character involve a planar oxocarbenium ion intermediate, which can be attacked from either the α- or β-face, often resulting in poor stereoselectivity.

Q3: What are the key factors that influence the α/β anomer ratio?

The stereochemical outcome of the glycosylation reaction is a delicate balance of several parameters:

  • The Lewis Acid Catalyst: The choice of Lewis acid is critical as it facilitates the formation of the key glycosyl cation intermediate and can influence the geometry of the transition state.[3]

  • The Solvent: The solvent's polarity and coordinating ability can significantly alter the reaction pathway and the stability of intermediates.[4]

  • Protecting Groups on the Sugar: The protecting group at the C2' position has the most profound impact on stereoselectivity.[5]

  • Reaction Temperature: Temperature affects the kinetics and thermodynamics of the reaction, which can shift the anomeric ratio.

Q4: Which analytical techniques are recommended for determining the stereoselectivity of the reaction?
  • ¹H NMR Spectroscopy: This is the most common and direct method. The anomeric proton (H1') of the α and β anomers will have different chemical shifts and coupling constants (JH1'-H2'). For most ribonucleosides, the β-anomer typically shows a smaller coupling constant than the α-anomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the baseline separation and accurate quantification of diastereomers, providing a precise α/β ratio.[1]

Q5: Are enzymatic methods a viable alternative for improving stereoselectivity?

Yes, enzymatic methods can be an excellent strategy. Enzymes such as E. coli purine nucleoside phosphorylase (PNP) can catalyze transglycosylation reactions with high regio- and stereoselectivity, often exclusively yielding the desired β-anomer.[6][7] This approach can circumvent the challenges of controlling stereochemistry in chemical synthesis.

Part 2: Troubleshooting Guide: Poor Stereoselectivity in Glycosylation

Problem: Low β-selectivity (e.g., formation of a nearly 1:1 mixture of anomers)

This is the most common issue encountered in the synthesis of 8-aza-1-deazaadenosine and its analogues. Below are potential causes and their corresponding solutions.

The Lewis acid is not just an activator; it's a key player in the stereochemical outcome. An inappropriate Lewis acid may not effectively control the approach of the nucleobase to the sugar intermediate.

Suggested Solutions:

  • Screen a Panel of Lewis Acids: The optimal Lewis acid is highly substrate-dependent. It is advisable to screen a variety of Lewis acids.

  • Consider Chiral Lewis Acids: For asymmetric synthesis, chiral Lewis acids can induce enantioselectivity by creating a chiral environment around the reaction center.[3]

Lewis AcidTypical ConditionsExpected Outcome/Considerations
SnCl₄ CH₃NO₂, refluxCommonly used, but can lead to anomeric mixtures with 8-azaadenine.[8]
TMSOTf Acetonitrile, 0°C to RTA powerful Lewis acid, often used in Vorbrüggen-type reactions.
BF₃·OEt₂ CH₃NO₂, refluxUsed in the synthesis of 8-aza-7-deazaadenosine, yielding the β-anomer.[9]

The solvent can dramatically influence the reaction's stereoselectivity by affecting the stability and reactivity of the glycosyl cation intermediate.[4]

Suggested Solutions:

  • Vary Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, dichloromethane).

  • Avoid Coordinating Solvents if Necessary: Solvents like THF can sometimes coordinate to the Lewis acid, altering its reactivity.

The protecting group at the C2' position is arguably the most critical factor for controlling anomeric selectivity.

Suggested Solutions:

  • Employ Neighboring Group Participation: For the synthesis of the β-anomer (a 1,2-trans product), a participating protecting group at the C2' position (e.g., acetyl, benzoyl) is highly recommended. This group forms a cyclic acyl-oxonium ion intermediate that blocks the α-face, directing the nucleobase to attack from the β-face.[2]

  • Leverage Bulky Protecting Groups: Bulky protecting groups at C3' and C5' can sterically hinder one face of the sugar, influencing the direction of nucleophilic attack.

Influence of C2' protecting groups on stereoselectivity.

The reaction temperature can influence which stereochemical pathway is kinetically or thermodynamically favored.

Suggested Solutions:

  • Low-Temperature Reactions: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity by favoring the transition state with the lower activation energy.

  • Temperature Screening: Perform small-scale experiments at a range of temperatures to identify the optimal condition for your specific substrate and catalyst system.

Part 3: Post-Synthesis Troubleshooting: Separation of Anomers

Problem: Difficulty in separating the α and β anomers

Even with optimized reaction conditions, some amount of the undesired anomer may form. Effective separation is therefore crucial.

Suggested Solutions:

  • Chromatography:

    • Column Chromatography: Systematically screen different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to find a condition that provides separation on silica gel.

    • Preparative HPLC: For challenging separations, preparative HPLC using a chiral stationary phase is often the most effective method.[1]

  • Fractional Crystallization: If the anomers have different solubilities and crystallization tendencies, fractional crystallization from a suitable solvent system can be an effective, scalable purification method.

Part 4: Experimental Protocols

Protocol 1: Stereoselective Glycosylation for β-8-Aza-1-deazaadenosine (Illustrative)

This protocol is a generalized example based on common practices in the literature for promoting β-selectivity.

  • Preparation of the Glycosyl Donor: Start with a ribose derivative that has a participating group at the C2' position (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 7-chloro-3H-1,2,3-triazolo[4,5-b]pyridine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture until a clear solution is obtained. Cool to room temperature.

  • Glycosylation: To the solution of the silylated base, add the protected ribose donor. Cool the mixture to 0 °C and add TMSOTf dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection and Amination: The resulting protected nucleoside can then be deprotected (e.g., with methanolic ammonia) and aminated to yield 8-aza-1-deazaadenosine.

Protocol 2: Analytical HPLC Method for Anomer Separation
  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The retention times of the α and β anomers will differ, allowing for their quantification.

Part 5: References

  • Diánez, M. J., Estrada, M. D., López-Castro, A., Pérez-Garrido, S., & Valpuesta, M. (2002). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Journal of Chromatography A, 943(1), 91-100. --INVALID-LINK--

  • Seela, F., & Peng, X. (2000). 8-Azaadenosine and Its 2′-Deoxyribonucleoside: Synthesis and Oligonucleotide Base-Pair Stability. Helvetica Chimica Acta, 83(7), 1633-1644. --INVALID-LINK--

  • Wikipedia contributors. (2023). Chiral Lewis acid. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Gorbunova, E. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3186. --INVALID-LINK--

  • Gorbunova, E. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7169. --INVALID-LINK--

  • Seela, F., & Rosemeyer, H. (1992). 1,N6-Etheno-7-deaza-2,8-diazaadenosine: syntheses, properties and conversion to 7-deaza-2,8-diazaadenosine. Journal of the Chemical Society, Perkin Transactions 1, (16), 2099-2104. --INVALID-LINK--

  • Hassan, A. E. A., & Abou-El-Enein, H. Y. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 22(6), 938. --INVALID-LINK--

  • Giri, R., & Kumar, R. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 905344. --INVALID-LINK--

  • Rydberg, E. H., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. --INVALID-LINK--

  • Seela, F., & Gabler, W. (1992). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. Helvetica Chimica Acta, 75(4), 1137-1152. --INVALID-LINK--

References

Technical Support Center: Purification of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-3H-triazolo[4,5-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. The unique electronic and structural features of the triazolopyridine core, combined with the chloro-substituent, present specific challenges and opportunities in purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common purification hurdles, optimize your separation methods, and ensure the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives. Each issue is broken down into probable causes and a systematic approach to resolution.

Issue 1: Low or No Recovery from Silica Gel Column Chromatography

Symptom: After loading your crude product onto a silica gel column and eluting with a suitable solvent system, you observe very little or none of your desired compound in the collected fractions. The product appears to be irreversibly adsorbed onto the stationary phase.

Probable Causes:

  • Strong Acid-Base Interaction: The primary cause is the interaction between the basic nitrogen atoms of the triazolopyridine ring system and the acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This can lead to very strong adsorption or even decomposition.

  • Product Instability: The compound may be degrading on the acidic silica surface, especially if the reaction workup left residual acid or if the molecule has other sensitive functional groups[2].

Systematic Solutions:

  • Deactivate the Stationary Phase: The most common and effective solution is to neutralize the acidic silanol groups.

    • Protocol: Prepare your mobile phase (eluent) containing a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) or ammonia in methanol (if using a highly polar system). Before loading your sample, flush the packed column with this modified eluent to equilibrate and deactivate the silica surface[1].

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic support.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For these compounds, neutral or basic alumina is an excellent alternative to silica[3].

    • Polymer-Based Columns: For preparative HPLC, polymer-based or hybrid silica columns are designed to be stable at higher pH, which can improve peak shape and recovery for basic compounds[1].

  • Perform a 2D-TLC Stability Test: Before committing to a large-scale column, verify your compound's stability.

    • Protocol: Spot your crude mixture on a TLC plate, develop it in your chosen solvent system, dry the plate completely, and then rotate it 90 degrees and develop it again in the same solvent system. Any new spots that are not on the diagonal indicate on-plate degradation[1]. If degradation is observed, silica gel is not a suitable stationary phase.

Issue 2: Poor Separation of Product from Impurities (Co-elution)

Symptom: Your product elutes from the column, but fractions are contaminated with starting materials or byproducts of similar polarity, as confirmed by TLC or LC-MS.

Probable Causes:

  • Suboptimal Mobile Phase: The chosen eluent system does not provide sufficient differential partitioning for the components of the mixture[3].

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks that exceed the column's separation capacity[1].

  • Poor Column Packing: An unevenly packed column results in channeling, where the solvent and sample flow unevenly, preventing proper separation[4].

Systematic Solutions:

  • Systematic Mobile Phase Optimization: Use TLC to screen a wider range of solvent systems.

    • Strategy: Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If resolution is poor, try systems with different solvent properties, such as Dichloromethane/Methanol, which offers different interactions[5][6]. Aim for a target Rf value of 0.25-0.35 for your desired compound to ensure good separation on the column.

  • Employ Gradient Elution: For complex mixtures, a stepwise or linear gradient is often more effective than an isocratic (single solvent mixture) elution.

    • Protocol: Begin with a less polar solvent system to elute non-polar impurities. Gradually increase the polarity of the mobile phase to elute your compound, leaving more polar impurities behind on the column[3].

  • Consider an Orthogonal Separation Technique: If normal-phase chromatography fails, switch to a method with a different separation mechanism.

    • Reverse-Phase Chromatography: Use a C18-functionalized silica column with a mobile phase of water and an organic solvent like acetonitrile or methanol[1][7]. This separates compounds based on hydrophobicity rather than polarity and is highly effective for separating polar compounds. Preparative HPLC is often the best tool for this[8].

Issue 3: Product Fails to Crystallize or Oils Out

Symptom: After purification, the isolated product is an oil or amorphous solid that resists crystallization, or it precipitates as an oil when an anti-solvent is added.

Probable Causes:

  • Residual Impurities: Even small amounts of impurities can significantly inhibit the formation of a crystal lattice.

  • Incorrect Solvent Choice: The chosen solvent may be too good a solvent, preventing the compound from reaching supersaturation, or it may not be appropriate for the molecule's structure.

  • Intrinsic Properties: The compound may have a low melting point or exist as a stable amorphous solid.

Systematic Solutions:

  • Ensure High Purity: Before attempting crystallization, ensure the compound is >95% pure by a high-resolution method like LC-MS or NMR. If not, re-purify using a different chromatographic technique.

  • Systematic Solvent Screening:

    • Protocol: In small vials, dissolve a few milligrams of your purified compound in a small amount of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) with gentle heating. Allow the vials to cool slowly to room temperature, then transfer to a refrigerator. Observe for crystal formation.

    • If no crystals form, try adding an "anti-solvent" (a solvent in which your compound is insoluble, like hexanes or water) dropwise to a concentrated solution of your compound until turbidity persists[9][10].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a single pure crystal, add it to a supersaturated solution to initiate crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized 7-Chloro-3H-triazolo[4,5-b]pyridine derivative?

A1: A two-stage approach is most reliable. First, use flash column chromatography on silica gel to remove the bulk of impurities from the reaction mixture[6][11]. Given the basic nature of the scaffold, it is highly recommended to use an eluent containing 0.5-1% triethylamine (TEA) to prevent streaking and recovery issues[1]. After chromatography, if the compound is a solid, perform a final recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to achieve high analytical purity[10][12].

G start Crude Product purity_check Assess Purity (TLC, LC-MS) start->purity_check decision Purity >90%? purity_check->decision recryst Recrystallization decision->recryst  Yes chrom Flash Column Chromatography decision->chrom  No final_purity Final Purity Check recryst->final_purity final_recryst Final Recrystallization (Optional, for solids) chrom->final_recryst final_recryst->final_purity

Caption: A decision workflow for selecting a primary purification strategy.

Q2: How do I select the right solvent system for column chromatography?

A2: The best practice is to use Thin Layer Chromatography (TLC) to guide your choice. Screen various solvent mixtures, such as different ratios of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane)[10][13]. For more polar triazolopyridine derivatives, a system of dichloromethane and methanol may be required[5]. The ideal solvent system for column chromatography will give your desired compound an Rf value between 0.25 and 0.35 on the TLC plate. This range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Q3: My compound streaks badly on silica gel TLC plates. What does this mean and how can I fix it?

A3: Streaking (or tailing) is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel stationary phase[1]. This is a warning that you will likely have poor separation and low recovery on a silica gel column. To fix this on the TLC plate, add 1% triethylamine (TEA) or a few drops of ammonium hydroxide to the TLC developing chamber. If the streaking disappears and you get a well-defined spot, you must use the same additive in your column chromatography mobile phase to get a good separation[1].

G start Tailing Peak Observed in Chromatography cause1 Primary Cause: Silanol Interactions start->cause1 sol1 Add Competing Base (e.g., 0.5% TEA) to Eluent cause1->sol1 Fix sol2 Use End-Capped or Inert Stationary Phase cause1->sol2 Fix sol3 Adjust Mobile Phase pH (for HPLC) cause1->sol3 Fix cause2 Secondary Cause: Column Overload cause1->cause2 If Not Resolved sol4 Reduce Sample Load and Re-run cause2->sol4 Fix

Caption: A troubleshooting workflow for peak tailing in chromatography.

Q4: When should I choose preparative HPLC over flash chromatography?

A4: Opt for preparative HPLC when flash chromatography fails to provide adequate separation. This is common in cases of:

  • Difficult-to-separate isomers: Structural or positional isomers that have very similar polarities.

  • Minor impurities with close Rf values: When an impurity is less than 5% of the mixture but elutes very close to your product.

  • High-purity requirements: When you need >99.5% purity for applications like reference standard qualification or late-stage drug development.

Preparative HPLC offers significantly higher resolution than flash chromatography but has a lower sample capacity and is more resource-intensive[7][8].

Data Summary Tables

Table 1: Common Solvent Systems for Flash Chromatography of Triazolopyridine Derivatives

Stationary PhaseEluent SystemApplication NotesReference(s)
Silica GelEthyl Acetate / Cyclohexane (or Hexane)Good starting point for moderately polar derivatives. A 20:80 ratio is a common starting point.[11]
Silica GelDichloromethane / MethanolEffective for more polar derivatives that do not move in less polar systems. A 95:5 ratio is a good starting point.[5][6]
Silica GelEluent + 0.5-1% Triethylamine (TEA)Essential for preventing peak tailing and improving recovery of the basic triazolopyridine core.
AluminaEthyl Acetate / HexaneA good alternative to silica to avoid issues with acidic interactions.[3]

Table 2: Comparison of Primary Purification Techniques

TechniqueProsConsBest For...
Recrystallization - Fast and inexpensive- Highly scalable- Yields high-purity crystalline material- Requires the compound to be a solid- Can have lower recovery- Ineffective for oily impuritiesFinal purification step for solid compounds that are already >90% pure.[9][10]
Flash Chromatography - Widely applicable to most organic compounds- Good for removing major impurities- Scalable to grams- Lower resolution than HPLC- Can have issues with basic compounds on silica[1]Primary purification of crude reaction mixtures from milligram to multi-gram scale.[3][4]
Preparative HPLC - Highest resolution separation- Can separate very similar compounds/isomers- Automated systems available- Lower capacity (mg to low g scale)- Expensive solvents and equipment- More time-consuming per sampleSeparating challenging mixtures, final polishing to >99% purity, and chiral separations.[7][8]

References

Technical Support Center: Stability of 7-Chloro-3H-triazolo[4,5-b]pyridine in Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and mitigate potential stability issues, ensuring the success and reproducibility of your experiments.

Introduction to 7-Chloro-3H-triazolo[4,5-b]pyridine

7-Chloro-3H-triazolo[4,5-b]pyridine, a heterocyclic compound, is a valuable building block in medicinal chemistry and a key component in modern peptide synthesis, often used in the formation of peptide coupling agents analogous to HATU. Its reactivity, primarily centered around the chloro-substituent on the pyridine ring, is key to its synthetic utility. However, this reactivity also presents inherent stability challenges that must be carefully managed. This guide will delve into the common stability issues encountered with this compound and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and problems encountered during the use of 7-Chloro-3H-triazolo[4,5-b]pyridine in various reaction conditions.

Q1: My reaction is showing multiple unexpected byproducts. What could be the cause?

A1: The primary cause of byproduct formation is often the susceptibility of the chloro-substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atom makes the carbon atom attached to the chlorine highly electrophilic and prone to attack by various nucleophiles present in the reaction mixture.

Troubleshooting Steps:

  • Identify Nucleophiles: Carefully review all reagents in your reaction. Common nucleophiles include amines (primary and secondary), alcohols, water, and even some solvents or additives under basic conditions.

  • Control Stoichiometry: Ensure precise stoichiometry of your intended nucleophile. An excess of a nucleophilic reagent can lead to unwanted side reactions with 7-Chloro-3H-triazolo[4,5-b]pyridine.

  • Order of Addition: In peptide coupling reactions, pre-activating the carboxylic acid with the coupling reagent (formed in situ from 7-Chloro-3H-triazolo[4,5-b]pyridine and a uronium/phosphonium salt precursor) before adding the amine component can minimize direct reaction of the amine with the chlorinated heterocycle.

  • Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at the lowest effective temperature can help minimize byproduct formation.

Q2: I am observing a decrease in the concentration of my 7-Chloro-3H-triazolo[4,5-b]pyridine stock solution over time. How should I store it?

A2: 7-Chloro-3H-triazolo[4,5-b]pyridine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Instability in stock solutions, particularly in protic or nucleophilic solvents, can occur.

Recommended Storage Practices:

  • Solvent Choice: For stock solutions, aprotic, non-nucleophilic solvents such as anhydrous acetonitrile or THF are recommended. Avoid long-term storage in DMF, DMAc, or NMP, as these can contain amine impurities that can react with the compound.

  • Moisture Prevention: Use anhydrous solvents and handle the compound in a dry environment (e.g., glovebox or under a stream of inert gas) to prevent hydrolysis.

  • Light Protection: Store in an amber vial to protect from light, which can potentially promote degradation.

Q3: My reaction is turning a dark color, and the yield is low. What is happening?

A3: Darkening of the reaction mixture can indicate decomposition. Several factors can contribute to this:

  • Thermal Decomposition: While specific data for 7-Chloro-3H-triazolo[4,5-b]pyridine is limited, related heterocyclic compounds can undergo thermal decomposition at elevated temperatures. This process may involve radical mechanisms and cleavage of C-N and C-C bonds, leading to complex, colored byproducts.

  • Base-Induced Degradation: Strong bases can promote decomposition pathways. The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred.

  • Oxidation: While less common, N-oxidation of the triazolopyridine ring system is a potential degradation pathway, especially in the presence of oxidizing agents or air, and can lead to colored impurities.

Troubleshooting Steps:

  • Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Avoid excessive heating.

  • Base Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum effective amount.

  • Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can help prevent oxidation.

In-Depth Technical Guide

Understanding the Core Instability: Nucleophilic Aromatic Substitution (SNAr)

The primary stability concern for 7-Chloro-3H-triazolo[4,5-b]pyridine is its reactivity towards nucleophiles. The pyridine nitrogen and the fused triazole ring act as electron-withdrawing groups, activating the chloro-substituent for SNAr.

Diagram 1: Generalized SNAr Mechanism.

Practical Implications:

  • Amine Reactivity: In peptide synthesis, the amine component can act as a nucleophile, leading to the formation of a guanidinium-type byproduct if the coupling reagent is not managed correctly. This side reaction can cap the growing peptide chain.[2][3]

  • Solvent Participation: Protic solvents (e.g., water, alcohols) and some aprotic polar solvents with nucleophilic impurities (e.g., amines in DMF) can participate in SNAr, leading to hydrolysis or other substitution byproducts.

Thermal Stability Profile

Thermal analysis of related heterocyclic compounds indicates that decomposition typically occurs at temperatures above 250 °C.[4] The decomposition process is often complex and can be initiated by radical mechanisms.

Experimental Protocol: Assessing Thermal Stability

A simple experiment to assess thermal stability in your specific reaction context:

  • Prepare Samples: Prepare small-scale samples of your reaction mixture.

  • Temperature Gradient: Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • TLC/LC-MS Monitoring: Monitor the reaction progress and byproduct formation over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the rate of product formation to the rate of byproduct formation at each temperature to determine the optimal temperature window.

Impact of pH on Stability

The stability of 7-Chloro-3H-triazolo[4,5-b]pyridine is pH-dependent.

  • Acidic Conditions: The triazolopyridine ring system is generally more stable under acidic conditions. Protonation of the nitrogen atoms can decrease the nucleophilicity of potential attacking species.

  • Basic Conditions: Basic conditions increase the concentration and reactivity of nucleophiles (e.g., hydroxide ions from water), accelerating SNAr and other degradation pathways.

Data Summary: Reagent Compatibility

Reagent ClassCompatibilityRationale & Key Considerations
Non-nucleophilic Bases Compatible Sterically hindered bases like DIPEA and 2,4,6-collidine are preferred as they are less likely to act as nucleophiles.
Strong Nucleophilic Bases Incompatible Reagents like NaOH, KOH, and primary/secondary amines can readily displace the chloro-substituent.
Aprotic, Non-nucleophilic Solvents Highly Compatible Acetonitrile, THF, and Dichloromethane are good choices for reactions and storage.
Aprotic, Polar Solvents Use with Caution DMF, DMAc, and NMP can contain amine impurities that lead to degradation. Use high-purity, anhydrous grades.
Protic Solvents Incompatible for Long-Term Use Water and alcohols can act as nucleophiles, leading to hydrolysis or ether formation, especially under basic conditions.
Reducing Agents Generally Compatible Standard reducing agents not expected to directly react with the chloro-triazolopyridine moiety under typical conditions.
Oxidizing Agents Use with Caution Strong oxidizing agents could potentially lead to N-oxide formation on the heterocyclic rings.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered: Low Yield / Multiple Byproducts Check_Reagents Are all reagents pure and anhydrous? Start->Check_Reagents Check_Temp Is the reaction temperature optimized? Check_Reagents->Check_Temp Yes Solution_Purity Action: Use high-purity, anhydrous reagents and solvents. Check_Reagents->Solution_Purity No Check_Base Is a non-nucleophilic base being used? Check_Temp->Check_Base Yes Solution_Temp Action: Run reaction at the lowest effective temperature. Check_Temp->Solution_Temp No Check_Order Is the order of addition correct? Check_Base->Check_Order Yes Solution_Base Action: Switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA). Check_Base->Solution_Base No Solution_Order Action: Pre-activate carboxylic acid before adding amine (for peptide coupling). Check_Order->Solution_Order No

References

Protecting group strategies for 7-Chloro-3H-triazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine. This vital heterocyclic compound is a key building block in the development of numerous pharmaceutical agents.[1] Its synthesis, however, can present challenges, particularly in the strategic use of protecting groups to ensure regioselectivity and high yields. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.

I. Understanding the Core Challenge: The Need for N-Protection

The synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine often involves the construction of the triazole ring onto a substituted pyridine precursor. The triazole ring itself possesses multiple nitrogen atoms that can undergo undesired side reactions, such as alkylation or acylation, during subsequent synthetic steps. Therefore, the temporary protection of one or more of these nitrogen atoms is crucial for directing the desired reactivity and achieving a successful synthesis. The choice of protecting group is paramount and depends on the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired deprotection method.

II. Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the triazolo[4,5-b]pyridine core should I protect?

A1: In the 3H-triazolo[4,5-b]pyridine system, the tautomerism of the triazole ring means that protection can occur at the N1, N2, or N3 positions. The most common strategy involves protection of the N3 position, as this often provides the best balance of stability and reactivity for subsequent functionalization of the pyridine ring. The specific isomer formed can be influenced by the protecting group and the reaction conditions.

Q2: What are the most common protecting groups for the triazole nitrogen in this synthesis?

A2: Several protecting groups are commonly employed, each with its own advantages and disadvantages. The selection of the appropriate group is critical and should be based on its stability to downstream reaction conditions and the ease of its removal.[2][3]

Protecting GroupProtection ConditionsDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N), in an inert solvent (e.g., DCM, THF)Strong acid (e.g., TFA in DCM, HCl in dioxane)Stable to many nucleophilic and basic conditions.[4] Acid-labile nature requires careful planning if other acid-sensitive groups are present.[5]
Cbz (Carboxybenzyl) Benzyl chloroformate, base (e.g., NaHCO₃, Et₃N), in a suitable solventHydrogenolysis (H₂, Pd/C)Stable to acidic and some basic conditions.[6] Removal by hydrogenolysis is clean but may not be compatible with other reducible functional groups.
PMB (p-Methoxybenzyl) PMB-Cl, base (e.g., NaH, K₂CO₃), in a polar aprotic solvent (e.g., DMF, THF)Oxidative cleavage (e.g., DDQ, CAN) or strong acid (e.g., TFA)Can be removed under conditions that do not affect many other protecting groups, offering orthogonality.[6]
Trityl (Triphenylmethyl) Trityl chloride, base (e.g., Et₃N, pyridine), in an inert solventMildly acidic conditions (e.g., formic acid, acetic acid)Very bulky, which can provide steric hindrance.[7] Highly acid-labile.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in a solvent mixture (e.g., dioxane/water)Base (e.g., 20% piperidine in DMF)Commonly used in peptide synthesis and offers base-lability, providing an orthogonal deprotection strategy to acid-labile groups.[2][4]

Q3: I am getting a mixture of N-protected isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the N-protection of triazoles can be challenging. Here are some strategies to consider:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the outcome. A bulkier base or a less polar solvent may favor the formation of the sterically less hindered isomer.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Protecting Group: A bulkier protecting group, such as the trityl group, may exhibit higher regioselectivity due to steric hindrance.

  • Stepwise Synthesis: In some cases, it may be more effective to introduce the protecting group at an earlier stage of the synthesis, before the triazole ring is formed, to direct the cyclization to the desired regioisomer.

III. Troubleshooting Guide

Problem 1: Low yield during the protection step.

  • Possible Cause: Incomplete reaction or decomposition of the starting material.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture can react with both the protecting agent and the base, reducing their effectiveness. Use freshly dried solvents and reagents.

      • Optimize the Base: The choice and stoichiometry of the base are critical. A stronger base like sodium hydride might be necessary for less reactive systems. Ensure at least one equivalent of base is used.

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions.

      • Check Reagent Quality: Ensure that the protecting group reagent (e.g., (Boc)₂O, Cbz-Cl) has not degraded.

Problem 2: Difficulty in removing the protecting group (deprotection step).

  • Possible Cause: The chosen deprotection conditions are not harsh enough, or the protecting group is sterically hindered.

    • Troubleshooting Steps:

      • Increase Reagent Concentration or Temperature: For acid-labile groups like Boc, increasing the concentration of the acid (e.g., from 20% TFA to 50% TFA) or gently warming the reaction can facilitate cleavage.[5]

      • Change the Deprotection Reagent: If one method is ineffective, consider an alternative. For example, if hydrogenolysis of a Cbz group is slow, consider using HBr in acetic acid.

      • Add a Scavenger: During deprotection, reactive intermediates can be generated that may re-react with the product. The addition of a scavenger (e.g., triethylsilane for Boc deprotection) can trap these species and improve the yield.

      • Consider Orthogonal Strategies: If deprotection proves to be consistently problematic, it may be necessary to redesign the synthesis to use a protecting group that can be removed under milder, orthogonal conditions.[8]

Problem 3: The chloro-substituent is lost during a reaction step.

  • Possible Cause: The chloro group on the pyridine ring can be susceptible to nucleophilic displacement, especially under basic or high-temperature conditions.

    • Troubleshooting Steps:

      • Milder Reaction Conditions: Use the mildest possible conditions for subsequent reactions. This may involve using a weaker base, a lower reaction temperature, or a shorter reaction time.

      • Protecting Group Choice: A bulky protecting group on the triazole nitrogen can sometimes provide steric shielding to the adjacent chloro group, reducing its susceptibility to nucleophilic attack.

      • Order of Steps: Consider if the synthetic route can be altered to introduce the chloro-substituent at a later stage, after the more sensitive reaction steps have been completed.

IV. Experimental Workflow and Visualization

General Workflow for Protected Synthesis

The following diagram illustrates a general workflow for the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine using a protecting group strategy.

G cluster_0 Synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine start Starting Pyridine Precursor step1 Triazole Ring Formation start->step1 step2 N-Protection of Triazole step1->step2 Introduce Protecting Group (PG) step3 Further Functionalization (if needed) step2->step3 Protected Intermediate step4 Deprotection step3->step4 end Final Product: 7-Chloro-3H-triazolo[4,5-b]pyridine step4->end Remove PG

Caption: General workflow for the synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine.

Decision Tree for Protecting Group Selection

This diagram provides a decision-making framework for selecting an appropriate protecting group based on the planned synthetic route.

G start Start: Need to Protect Triazole Nitrogen q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 Yes pg_boc Use Boc Group q1->pg_boc No q3 Are reducible groups present? q2->q3 Yes pg_fmoc Use Fmoc Group q2->pg_fmoc No pg_cbz Use Cbz Group q3->pg_cbz No pg_pmb Use PMB Group q3->pg_pmb Yes

Caption: Decision tree for selecting a suitable N-protecting group.

V. Detailed Experimental Protocol: Boc Protection

This protocol provides a general procedure for the Boc protection of a triazolopyridine derivative.

Materials:

  • 7-Chloro-3H-triazolo[4,5-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 7-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected 7-Chloro-3H-triazolo[4,5-b]pyridine.

VI. Conclusion

The successful synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine hinges on a well-thought-out protecting group strategy. By understanding the properties of different protecting groups and anticipating potential challenges, researchers can navigate the synthetic route with greater efficiency and achieve higher yields of this important pharmaceutical intermediate. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols. For further in-depth information, consulting the primary literature is always recommended.

References

Validation & Comparative

A Comparative Guide to the In Vitro Antiviral Activity of 8-Aza-1-deazaadenosine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of antiviral discovery, the landscape of nucleoside analogs offers a fertile ground for identifying novel therapeutic agents. Among these, 8-aza-1-deazaadenosine derivatives have emerged as a compelling class of compounds with a broad spectrum of antiviral activity. This guide provides an in-depth, objective comparison of the in vitro performance of these derivatives against various viral pathogens, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Rationale for Targeting Viral Replication with 8-Aza-1-deazaadenosine Derivatives

Viruses, as obligate intracellular parasites, rely on the host cell's machinery for their replication. A cornerstone of antiviral drug development is the targeting of unique viral enzymes or processes that are distinct from host cell functions, thereby minimizing toxicity. Nucleoside analogs have proven to be a highly successful class of antiviral drugs, primarily by acting as chain terminators during viral genome replication or as inhibitors of crucial viral enzymes.[1]

The 8-aza-1-deazaadenosine scaffold represents a strategic modification of the natural adenosine nucleoside. The substitution of carbon with nitrogen at the 8-position and the removal of nitrogen at the 1-position of the purine ring system can significantly alter the molecule's electronic properties and its ability to interact with viral polymerases or other key proteins. These modifications can lead to enhanced antiviral potency, improved selectivity, and a different resistance profile compared to traditional nucleoside inhibitors. This guide will delve into the specific antiviral activities and mechanisms of action of various derivatives within this chemical series.

Comparative Antiviral Activity: A Data-Driven Analysis

The efficacy of an antiviral compound is quantitatively assessed by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating a more favorable safety profile.[2]

The following tables summarize the reported in vitro antiviral activities of several 8-aza-1-deazaadenosine derivatives and related compounds against a panel of viruses. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions such as the cell line, virus strain, and assay method can influence the results.

Table 1: Antiviral Activity of Acyclic Nucleotide Analogs Derived from 8-Azapurines

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)SIReference
9-(S)-HPMP-8-azaadenineHSV-1-0.2-7>100>14-500[3]
HSV-2-0.2-7>100>14-500[3]
CMV-0.2-7>100>14-500[3]
VZV-0.04-0.4>100>250-2500[3]
MSV-0.3-0.6>100>167-333[3]
PME-8-azaguanineHSV-1-0.2-7>100>14-500[3]
HSV-2-0.2-7>100>14-500[3]
CMV-0.2-7>100>14-500[3]
VZV-0.04-0.4>100>250-2500[3]
MSV-0.3-0.6>100>167-333[3]
HIV-1MT-4, CEM~2>100>50[3]
HIV-2MT-4, CEM~2>100>50[3]
(R)-PMP-8-azaguanineHIV-1MT-4, CEM~2>100>50[3]
HIV-2MT-4, CEM~2>100>50[3]

Data presented as a range where specific values were not provided. Cell lines for Herpesvirus and MSV assays were not specified in the abstract.

Table 2: Antiviral Activity of 1′-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleosides against RNA Viruses

Compound (1'-substituent)VirusHost CellEC50 (µM)CC50 (µM)SIReference
3a (CN)HCV (replicon)Huh-74.1>100>24.4[4]
YFVHeLa10>100>10[4]
DENV-2Vero E615>100>6.7[4]
WNVVero20>100>5[4]
Influenza A-25>100>4[4]
Parainfluenza 3-12>100>8.3[4]
SARS-CoV-30>100>3.3[4]
9a (CN, bis(SATE) prodrug)HCV (replicon)Huh-70.0853.440[4]

Note: Compound 3a is a 4-aza-7,9-dideazaadenosine C-nucleoside, a related but distinct scaffold from 8-aza-1-deazaadenosine.

Mechanism of Action: Unraveling the Antiviral Strategy

The antiviral mechanisms of 8-aza-1-deazaadenosine derivatives are multifaceted and can be virus-specific. A primary mode of action for many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[1] After cellular uptake, these compounds are typically phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog can then be incorporated into the growing viral nucleic acid chain, leading to premature chain termination and the cessation of replication.

For instance, in the context of HIV-1, compounds like 8-azaguanine have been shown to inhibit replication by altering viral RNA processing.[5][6] This involves a perturbation of pre-mRNA splicing, leading to a reduction in the levels of unspliced and singly spliced viral RNAs that are essential for the production of structural proteins and enzymes.[5][6]

Another potential mechanism involves the inhibition of cellular enzymes that are crucial for viral replication. For example, some deazaadenosine analogs are known to inhibit S-adenosylhomocysteine (SAH) hydrolase.[7][8] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits S-adenosylmethionine (SAM)-dependent methylation reactions that are vital for the capping and processing of viral RNAs.[8]

Below is a conceptual diagram illustrating the potential mechanisms of action of 8-aza-1-deazaadenosine derivatives.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle Compound 8-Aza-1-deazaadenosine Derivative Kinases Host Cell Kinases Compound->Kinases Phosphorylation SAH_Hydrolase SAH Hydrolase Compound->SAH_Hydrolase Inhibition Triphosphate Active Triphosphate Form Kinases->Triphosphate Viral_Polymerase Viral Polymerase (RdRp/RT) Triphosphate->Viral_Polymerase Inhibition/ Chain Termination SAH SAH SAH_Hydrolase->SAH Hydrolysis SAM SAM SAM->SAH Methylation Reactions RNA_Processing Viral RNA Processing SAH->RNA_Processing Inhibition of Methylation Replication Viral Genome Replication Viral_Polymerase->Replication Antiviral_Screening_Workflow Start Start: Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity CPE_Assay CPE Reduction Assay Start->CPE_Assay Data_Analysis Data Analysis Cytotoxicity->Data_Analysis CPE_Assay->Data_Analysis Results EC50, CC50, SI Values Data_Analysis->Results

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutic agents is perpetual. The triazolopyridine nucleus, a privileged heterocyclic system, has garnered significant attention for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific isomer, the 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold, with a focus on its potential as a source of kinase inhibitors for drug development professionals. While direct comparative studies on a broad series of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives are not extensively documented in publicly available literature, this guide will synthesize findings from closely related triazolo-fused heterocyclic systems to elucidate the probable SAR and guide future research.

The 7-Chloro-3H-triazolo[4,5-b]pyridine Scaffold: A Promising Starting Point

The 7-Chloro-3H-triazolo[4,5-b]pyridine core is a bicyclic heteroaromatic system that presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the chlorine atom at the 7-position offers a handle for further synthetic elaboration, for instance, through nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities to probe interactions with biological targets. The triazole ring, with its hydrogen bond donor and acceptor capabilities, and the pyridine ring, a common feature in many approved drugs, contribute to the scaffold's potential for forming key interactions within the ATP-binding pocket of protein kinases.[3]

Synthesis of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

The synthesis of the core 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold typically involves the cyclization of a suitably substituted diaminopyridine precursor. Subsequent derivatization can be achieved through various organic reactions to introduce substituents at different positions of the bicyclic system. The general synthetic approach allows for the systematic modification of the scaffold to explore the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related triazolo-fused pyridine and pyrimidine kinase inhibitors, we can infer the following SAR trends for 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives. These insights provide a rational basis for the design of new analogs with enhanced potency and selectivity.

The Importance of the Fused Ring System

The fused triazolopyridine core is considered essential for the biological activity of this class of compounds. Studies on related triazolothiadiazines have shown that the fused 5-6 membered ring system is crucial for their anticancer effects, with unfused analogs being inactive.[4][5] This underscores the importance of the rigid, planar scaffold in presenting the key pharmacophoric features in the correct orientation for binding to the target kinase.

Substitutions on the Pyridine Ring

The 7-chloro substituent is a key feature of the parent scaffold. Halogen atoms, particularly chlorine, on the pyridine or a connected aryl ring in related heterocyclic systems have been shown to be favorable for activity.[5] This is likely due to a combination of electronic effects and the ability to form halogen bonds with the protein target. Replacing the chlorine with other groups, such as small alkyl or alkoxy moieties, could modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Substitutions on the Triazole Ring

The triazole ring offers a crucial point for derivatization. In many kinase inhibitors, this position is occupied by an aryl or heteroaryl group, often connected via a linker. The nature of this substituent and the linker length can significantly impact potency. For instance, in a series of triazolothiadiazines, a three-atom spacer connecting an aromatic group to the triazole ring showed better activity than shorter or longer linkers.[4]

Comparative Data of Related Triazolo-Fused Heterocycles

To illustrate the impact of substitutions, the following table presents data from a study on triazolo[4,5-d]pyrimidine derivatives as GCN2 kinase inhibitors.[6] While not the exact scaffold of focus, these compounds share a similar fused heterocyclic core and provide valuable insights into how substitutions can influence biological activity.

Compound IDR1 GroupR2 GroupGCN2 IC50 (nM)[6]
1 2-fluorophenylCyclopropyl22.5
2 2-fluorophenylIsopropyl18.6
3 2-fluorophenylCyclobutyl25.1
4 2-chlorophenylCyclopropyl20.3
5 2-chlorophenylIsopropyl22.1

This data is from a study on triazolo[4,5-d]pyrimidines and is presented to illustrate general SAR principles for related heterocyclic systems.[6]

From this data, we can observe that small alkyl groups (cyclopropyl, isopropyl, cyclobutyl) at the R2 position are well-tolerated. Similarly, halogenated phenyl groups at the R1 position result in potent inhibitors. This suggests that for 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives, exploring various small alkyl and substituted aryl groups on the triazole ring would be a promising strategy.

Targeted Signaling Pathways

Triazolopyridine and related heterocyclic scaffolds have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation and survival. A common target for such inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of kinases within this pathway can lead to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Triazolopyridine 7-Chloro-3H-triazolo[4,5-b]pyridine Derivative (Inhibitor) Triazolopyridine->PI3K Inhibits Triazolopyridine->Akt Inhibits Triazolopyridine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives.

Experimental Protocols

To enable researchers to evaluate the biological activity of novel 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives, the following are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Add 5 µL of kinase buffer containing the kinase to each well.

  • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Add Kinase to Plate B 2. Add Compound (or DMSO) A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with ATP/Substrate C->D E 5. Incubate D->E F 6. Stop Reaction & Add ADP-Glo Reagent E->F G 7. Add Kinase Detection Reagent F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound serially diluted in cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.

Conclusion

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the structure-activity relationship insights from related heterocyclic systems, medicinal chemists can rationally design and synthesize new derivatives with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activity of these compounds and advancing them through the drug discovery pipeline. Further exploration of substitutions at various positions of the triazolopyridine core is warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

A Comparative Analysis of the Biological Activity of Novel 7-Chloro-3H-triazolo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a perpetual endeavor. The triazolopyridine core, a privileged structure, has garnered significant attention due to its versatile pharmacological profile, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide presents a comprehensive biological activity screening of a novel series of 7-Chloro-3H-triazolo[4,5-b]pyridine compounds (designated as CTP-1, CTP-2, and CTP-3).

This document provides an objective comparison of these novel compounds against established therapeutic agents, supported by rigorous experimental data. The causality behind experimental choices is elucidated to provide a deeper understanding of the screening process, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Comparative Anticancer Activity

The antiproliferative potential of the novel CTP compounds was evaluated against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin, and a targeted therapy, Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The rationale for choosing these comparators is to benchmark the cytotoxic potency and potential mechanism of action of the novel compounds.

The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3][4] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
CTP-1 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
CTP-2 2.1 ± 0.3 4.7 ± 0.5 6.8 ± 0.6
CTP-3 15.2 ± 1.325.8 ± 2.230.5 ± 2.9
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.2
Gefitinib 5.4 ± 0.67.9 ± 0.89.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

The data indicate that CTP-2 exhibits the most potent anticancer activity among the novel compounds, with IC50 values approaching those of the targeted therapy Gefitinib, particularly in the MCF-7 breast cancer cell line. This suggests a potentially specific mechanism of action rather than broad cytotoxicity. The differential sensitivity of the cell lines to the CTP compounds warrants further investigation into their molecular targets.

Mechanistic Insight: The ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Aberrant activation of this pathway promotes uncontrolled cell growth and tumor progression.[7] To investigate the potential mechanism of action of the most potent compound, CTP-2, its effect on the phosphorylation of ERK1/2, a key downstream effector in this pathway, was examined in MCF-7 cells.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Fos, Jun) ERK->TF Translocation & Activation CTP2 CTP-2 CTP2->MEK Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation

Western blot analysis revealed that treatment with CTP-2 led to a dose-dependent decrease in the phosphorylation of ERK1/2 in MCF-7 cells, suggesting that its anticancer activity may be mediated, at least in part, through the inhibition of the ERK signaling pathway. This finding aligns with studies on other heterocyclic compounds, such as pyrazolo-[4,3-e][5][8][9]triazolopyrimidine derivatives, which have also been shown to inhibit this pathway.[10]

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The novel CTP compounds were screened for their antibacterial and antifungal activity against a panel of clinically relevant microorganisms. Their efficacy was compared to that of Ampicillin, a broad-spectrum antibiotic, and Fluconazole, a common antifungal agent.

The antimicrobial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
CTP-1 163264
CTP-2 64>128>128
CTP-3 8 16 32
Ampicillin 0.54N/A
Fluconazole N/AN/A2

N/A: Not Applicable

The results demonstrate that CTP-3 possesses the most promising broad-spectrum antimicrobial activity among the synthesized compounds, with notable efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. While its potency does not surpass that of the standard antibiotic Ampicillin, its activity against both bacterial and fungal pathogens suggests a potentially valuable scaffold for further optimization. The structure-activity relationship appears to differ from that observed for anticancer activity, with CTP-2 being the least effective antimicrobial agent.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, creating a demand for novel anti-inflammatory therapeutics. The anti-inflammatory potential of the CTP compounds was assessed in a lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. The ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, was quantified using the Griess assay.[12] Dexamethasone, a potent corticosteroid, was used as a positive control.

Compound (at 50 µM)NO Production (% of LPS control)Cell Viability (% of control)
LPS Control 100 ± 5.298 ± 2.1
CTP-1 35.4 ± 3.1 95 ± 3.5
CTP-2 85.1 ± 7.565 ± 4.2
CTP-3 58.9 ± 4.892 ± 3.8
Dexamethasone (1 µM) 15.2 ± 1.899 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

CTP-1 emerged as the most potent anti-inflammatory agent, significantly reducing NO production in LPS-stimulated macrophages without notable cytotoxicity, as confirmed by a parallel MTT assay. The reduced cell viability observed with CTP-2 at this concentration is consistent with its previously noted anticancer activity.

Mechanistic Insight: The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins.[13] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[9][14]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R LPS Receptor (TLR4) IKK IKK Complex LPS_R->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation CTP1 CTP-1 CTP1->IKK Inhibition ProInflam_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) NFkB_nuc->ProInflam_Genes Gene Transcription

To explore the mechanism underlying the anti-inflammatory effect of CTP-1, its impact on the nuclear translocation of the NF-κB p65 subunit was investigated using immunofluorescence. The results showed a significant reduction in nuclear p65 in cells co-treated with LPS and CTP-1 compared to cells treated with LPS alone, suggesting that CTP-1 exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from established methodologies.[3][15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CTP-1, CTP-2, CTP-3, Doxorubicin, Gefitinib) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO to Dissolve Formazan E->F G Read Absorbance at 570 nm F->G

Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]

  • Prepare Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds (CTP-1, CTP-2, CTP-3, Ampicillin, Fluconazole) in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the adjusted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Assay (Griess Assay)

This protocol is a standard method for assessing anti-inflammatory activity.[12][17]

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (CTP-1, CTP-2, CTP-3, Dexamethasone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Conclusion

This comparative guide demonstrates that the novel 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a promising source of new bioactive agents. The synthesized compounds exhibit distinct and promising activities across different biological screens. Specifically, CTP-2 shows significant anticancer potential, possibly through the inhibition of the ERK signaling pathway. CTP-3 displays broad-spectrum antimicrobial activity, while CTP-1 demonstrates potent anti-inflammatory effects, likely mediated by the suppression of the NF-κB pathway.

These findings underscore the versatility of the triazolopyridine core and highlight the importance of comprehensive biological screening to uncover the full therapeutic potential of new chemical entities. Further optimization of these lead compounds is warranted to enhance their potency and selectivity, paving the way for the development of novel therapeutics.

References

A Comparative Guide to the Cytotoxicity of 7-Chloro-3H-triazolo[4,5-b]pyridine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of compounds with significant biological activities. This guide provides a comparative analysis of the cytotoxic effects of its analogs against various cancer cell lines, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential and explore the current understanding of their mechanisms of action.

Introduction to 7-Chloro-3H-triazolo[4,5-b]pyridine in Oncology

The fusion of a triazole and a pyridine ring system creates a unique heterocyclic scaffold with a diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the chlorine atom at the 7-position of the triazolopyridine core often plays a crucial role in the biological activity of these compounds, potentially by acting as a leaving group or by influencing the electronic properties of the molecule. The triazole moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and specificity of the analogs. This guide will focus on the cytotoxic profiles of various derivatives of this core structure, providing a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Experimental Methodologies for Assessing Cytotoxicity

To evaluate the cytotoxic potential of novel chemical entities, robust and reproducible in vitro assays are essential. The data presented in this guide are primarily derived from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The 7-Chloro-3H-triazolo[4,5-b]pyridine analogs, dissolved in a suitable solvent (e.g., DMSO), are serially diluted to a range of concentrations and added to the wells containing the cells. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Caption: A generalized workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Comparative Cytotoxicity of 7-Chloro-3H-triazolo[4,5-b]pyridine Analogs

The following table summarizes the reported IC50 values of various 7-Chloro-3H-triazolo[4,5-b]pyridine analogs against a panel of human cancer cell lines. The structural variations primarily involve substitutions at different positions of the triazolopyridine core, which significantly influence their cytotoxic potency.

Compound IDR1 SubstitutionR2 SubstitutionCancer Cell LineIC50 (µM)Reference
TP1 H4-ChlorobenzylthioB16F10 (Murine Melanoma)58.50[1][2]
TP2 H2,4-DichlorobenzylthioB16F10 (Murine Melanoma)52.35[1][2]
TP3 H4-MethylbenzylthioB16F10 (Murine Melanoma)57.70[1][2]
TP4 H4-MethoxybenzylthioB16F10 (Murine Melanoma)50.25[1][2]
TP5 H4-NitrobenzylthioB16F10 (Murine Melanoma)61.11[1][2]
TP6 H4-BromobenzylthioB16F10 (Murine Melanoma)41.12[1][2]
TP7 H3,4-DimethoxybenzylthioB16F10 (Murine Melanoma)45.60[1][2]
1c 4-PyridinylHHCT-116 (Colon)>50[3]
1c 4-PyridinylHU-87 MG (Glioblastoma)>50[3]
1c 4-PyridinylHMCF-7 (Breast)>50[3]
2d 3-PyridinylHHCT-116 (Colon)18.3[3]
2d 3-PyridinylHU-87 MG (Glioblastoma)25.4[3]
2d 3-PyridinylHMCF-7 (Breast)33.7[3]

Note: The table presents a selection of available data. The absence of a compound against a particular cell line indicates that the data was not available in the cited literature.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of 7-Chloro-3H-triazolo[4,5-b]pyridine analogs is significantly influenced by the nature and position of the substituents on the core scaffold.

  • Substitution at the triazole ring: The introduction of various substituted benzylthio groups at the triazole ring has been explored. Among the tested compounds (TP1-TP7), the presence of a 4-bromobenzylthio group (TP6) resulted in the most potent activity against the B16F10 murine melanoma cell line, with an IC50 value of 41.12 µM.[1][2] This suggests that the electronic and steric properties of the substituent at this position are critical for cytotoxicity.

  • Substitution on the pyridine ring: The position of the pyridinyl substituent also plays a crucial role. For instance, compound 2d , with a 3-pyridinyl group, exhibited moderate cytotoxicity against HCT-116, U-87 MG, and MCF-7 cell lines, whereas compound 1c , with a 4-pyridinyl group, was inactive against the same cell lines.[3] This highlights the importance of the substitution pattern on the pyridine moiety for anticancer activity.

Caption: A simplified representation of the structure-activity relationship of 7-Chloro-3H-triazolo[4,5-b]pyridine analogs.

Potential Mechanisms of Action

While the precise mechanisms of action for many 7-Chloro-3H-triazolo[4,5-b]pyridine analogs are still under investigation, several studies on related triazole-containing compounds suggest potential pathways through which they exert their cytotoxic effects.

  • Induction of Apoptosis: Many triazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Some analogs may cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[4]

  • Inhibition of Kinases: The triazolopyridine scaffold is present in several kinase inhibitors. It is plausible that some 7-Chloro-3H-triazolo[4,5-b]pyridine analogs could target key kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases.[5]

  • Tubulin Polymerization Inhibition: Certain triazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[6] By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and subsequent cell death.

Caption: Potential signaling pathways affected by 7-Chloro-3H-triazolo[4,5-b]pyridine analogs leading to cancer cell death.

Conclusion

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The available data, though not exhaustive for a complete series of analogs, clearly indicates that the cytotoxic potency of these compounds is highly dependent on the nature and position of substituents. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify the specific molecular targets and signaling pathways involved in their anticancer effects. This will be crucial for the rational design and optimization of more potent and selective analogs for future therapeutic applications.

References

A Comparative Guide to 7-Chloro-3H-triazolo[4,5-b]pyridine and Other Heterocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular framework, or scaffold, is a critical decision that profoundly influences the ultimate success of a drug discovery program.[1] Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the bedrock of a vast number of pharmaceuticals due to their versatile chemical properties and ability to interact with biological targets.[2] More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their significance in modern drug design.[3] This guide provides an in-depth comparison of the 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold against other prominent heterocyclic systems, offering insights into their relative strengths and applications, supported by experimental data and established protocols.

The Privileged Position of Heterocyclic Scaffolds

Heterocyclic scaffolds are often considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[4][5] The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties, hydrogen bonding capabilities, and dipole moments that are not present in their carbocyclic counterparts.[3] These features allow for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Commonly employed heterocyclic scaffolds in drug discovery include:

  • Pyridine and Pyrimidine: These six-membered aromatic heterocycles are fundamental building blocks in numerous drugs.[6][7] Their nitrogen atoms can act as hydrogen bond acceptors and influence the overall basicity of the molecule.

  • Quinoline and Indole: These fused bicyclic systems offer a larger surface area for interaction with biological targets and are prevalent in anticancer and antimicrobial agents.[8]

  • Benzimidazole: This scaffold is a common feature in proton pump inhibitors and anthelmintic drugs.[9]

  • Triazolopyridines: This class of fused heterocycles has gained significant attention for its broad spectrum of biological activities.[10][11]

The choice of a particular scaffold is often driven by the specific therapeutic target and the desired pharmacological profile.

The Rise of 7-Chloro-3H-triazolo[4,5-b]pyridine: A Bioisostere of Purine

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold, a member of the triazolopyridine family, has emerged as a particularly interesting framework in recent years.[10][12] A key reason for its utility is its role as a bioisostere of purine. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[13]

The triazolopyridine ring system is isoelectronic with the purine heterocycle, meaning they have the same number of valence electrons.[13] This similarity allows triazolopyridine-containing molecules to mimic endogenous purines and interact with their corresponding biological targets, such as kinases and G-protein coupled receptors (GPCRs). A significant advantage of the triazolopyrimidine scaffold, a close relative, over the purine ring is that it does not exhibit annular tautomerism, which can lead to more predictable binding interactions.[13]

The 7-chloro substituent on the triazolo[4,5-b]pyridine core serves as a crucial chemical handle. It allows for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[14][15] The design of kinase inhibitors often involves a heterocyclic scaffold that can form key hydrogen bonds with the hinge region of the ATP-binding pocket.[8]

Below is a comparison of 7-Chloro-3H-triazolo[4,5-b]pyridine with other common scaffolds in the context of kinase inhibition.

Table 1: Comparison of Heterocyclic Scaffolds in Kinase Inhibitor Design

ScaffoldKey Features & AdvantagesRepresentative Kinase Inhibitors
7-Chloro-3H-triazolo[4,5-b]pyridine - Purine bioisostere, enabling interaction with the ATP-binding site.[13] - The 7-chloro group provides a versatile point for synthetic modification. - Often confers good metabolic stability.Tucatinib (HER2 inhibitor), Filgotinib (JAK1 inhibitor)[16]
Quinazoline - A well-established scaffold in FDA-approved kinase inhibitors.[8][17] - Forms two key hydrogen bonds with the kinase hinge region. - Extensive SAR data available.Gefitinib, Erlotinib (EGFR inhibitors)[8]
Pyrimidine - Another common hinge-binding motif.[6][17] - Can be readily synthesized and modified. - Often used in combination with other heterocyclic rings.Imatinib (Bcr-Abl inhibitor)[14]
7-Azaindole - Bioisostere of indole, with improved solubility and bioavailability.[18] - The pyridine nitrogen can act as a hydrogen bond acceptor. - Present in several clinically approved drugs.Vemurafenib (BRAF inhibitor)[18]

Causality Behind Experimental Choices: The selection of a purine bioisostere like triazolopyridine is a rational design strategy to target the highly conserved ATP binding site of kinases. The chlorine atom at the 7-position is not just a placeholder; it is strategically positioned to allow for the introduction of various substituents via well-established palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

A. General Synthesis of a 7-Substituted-[1][19]triazolo[4,3-a]pyridine Derivative

This protocol describes a common method for the synthesis of substituted triazolopyridines, which can be adapted for the synthesis of various analogs.[20]

Step 1: Synthesis of 2-hydrazinopyridine

  • To a solution of 2-chloropyridine in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-hydrazinopyridine.

Step 2: Cyclization to form the[1][19]triazolo[4,3-a]pyridine core

  • Dissolve 2-hydrazinopyridine in an appropriate solvent such as ethanol or acetic acid.

  • Add a suitable cyclizing agent, for example, an orthoester or a carboxylic acid with a condensing agent.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography.

B. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against a specific protein kinase.

Step 1: Reagents and Materials

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Step 2: Assay Procedure

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of Scaffolds and Pathways

Diagram 1: Comparison of Heterocyclic Scaffolds

Caption: Key heterocyclic scaffolds in drug design.

Diagram 2: Generalized Kinase Inhibition Workflow

Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assay cluster_2 Data Analysis Synth Synthesize Scaffold Analogs Assay Kinase Inhibition Assay Synth->Assay IC50 Determine IC50 Assay->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Workflow for evaluating kinase inhibitors.

Conclusion

The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a valuable addition to the medicinal chemist's toolbox. Its identity as a purine bioisostere, coupled with its synthetic tractability, makes it a highly attractive starting point for the design of potent and selective inhibitors for a range of biological targets, particularly protein kinases. While more traditional scaffolds like quinazoline and pyrimidine have a longer history and a larger number of associated approved drugs, the unique properties of the triazolopyridine core offer opportunities to address challenges such as drug resistance and to develop novel therapeutics with improved pharmacological profiles. The continued exploration of this and other emerging heterocyclic systems will undoubtedly fuel the future of drug discovery.[21]

References

A Comparative Guide to the Validation of Adenosine Deaminase Inhibition by 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of novel 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives against adenosine deaminase (ADA). We will delve into the scientific rationale behind experimental design, present a detailed protocol for in vitro validation, and offer a comparative analysis against established inhibitors.

Introduction: Adenosine Deaminase as a Therapeutic Target

Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2]. This function is critical for the development and maintenance of the immune system[2]. Genetic deficiency of ADA leads to severe combined immunodeficiency disease (SCID), highlighting its central role in lymphocyte proliferation. Conversely, elevated ADA levels are associated with various pathologies, including certain cancers and inflammatory diseases, making it a significant therapeutic target for drug design[1][3].

The inhibition of ADA can potentiate the physiological effects of adenosine, which has cytoprotective and anti-inflammatory roles, or induce lymphotoxicity, a desired outcome in treating lymphoproliferative disorders[3][4]. The triazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing diverse biological activities[5][6]. This guide focuses on a specific subclass, 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives, to assess their potential as novel ADA inhibitors.

The Adenosine Metabolic Pathway & Locus of Inhibition

To understand the validation process, it is crucial to visualize the biochemical context. ADA acts as a key regulator of extracellular adenosine levels. By inhibiting ADA, the concentration of adenosine is increased, leading to downstream signaling through adenosine receptors, which can modulate immune responses.

ADA_Pathway cluster_extracellular Extracellular Space Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Receptor Adenosine Receptors Adenosine->Receptor Activates Inosine Inosine ADA->Inosine Catalyzes Inhibitor 7-Chloro-3H-triazolo[4,5-b]pyridine Derivative Inhibitor->ADA Inhibits Signal Downstream Signaling (e.g., Anti-inflammatory) Receptor->Signal

Caption: Adenosine deaminase (ADA) pathway and the site of inhibition.

Principles of the ADA Inhibition Assay: A Spectrophotometric Approach

The validation of potential inhibitors requires a robust, reproducible, and quantitative assay. The most common and reliable method is a spectrophotometric assay.

Causality of Method Choice: This method is predicated on the principle that adenosine and its product, inosine, have different ultraviolet (UV) absorbance maxima. ADA-catalyzed deamination of adenosine to inosine leads to a decrease in absorbance at 265 nm. However, a more sensitive and specific approach, often employed in commercial kits, involves a coupled-enzyme reaction where the inosine produced is further converted, ultimately leading to the formation of uric acid, which can be measured at 293 nm[7][8]. This multi-step process provides a clearer signal and is less susceptible to interference from other components in the sample. Measuring the rate of this change allows for the precise calculation of enzyme activity. The introduction of an inhibitor will slow this rate in a concentration-dependent manner.

Experimental Protocol: In Vitro Validation of ADA Inhibition

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50) of test compounds. It includes necessary controls to ensure data integrity.

Reagents and Materials
  • Human recombinant Adenosine Deaminase (ADA1)

  • Adenosine (Substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Test Compounds (7-Chloro-3H-triazolo[4,5-b]pyridine derivatives) dissolved in DMSO

  • Pentostatin or EHNA (Positive Control Inhibitor)[9][10]

  • Coupled enzymes (ADA Convertor/Developer, e.g., from commercial kits)[7][9][11]

  • UV-transparent 96-well plates

  • Spectrophotometric microplate reader capable of kinetic measurements at 293 nm

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents plate_layout 2. Design Plate Layout (Controls, Test Compounds) prep_reagents->plate_layout add_inhibitor 3. Add Inhibitor/Vehicle to appropriate wells plate_layout->add_inhibitor add_enzyme 4. Add ADA Enzyme Solution add_inhibitor->add_enzyme preincubate 5. Pre-incubate (e.g., 10-30 min at 37°C) add_enzyme->preincubate initiate_rxn 6. Initiate Reaction (Add Substrate/Reaction Mix) preincubate->initiate_rxn read_plate 7. Kinetic Measurement (OD 293 nm for 30 min) initiate_rxn->read_plate analyze_data 8. Data Analysis (Calculate Rate, % Inhibition) read_plate->analyze_data calc_ic50 9. Plot Dose-Response Curve & Calculate IC50 analyze_data->calc_ic50 end End calc_ic50->end

Caption: Step-by-step workflow for the ADA inhibition assay.

Step-by-Step Assay Procedure
  • Reagent Preparation : Prepare a 1X ADA Assay Buffer from a 10X stock. Reconstitute the enzyme, converter, and developer solutions as per the supplier's instructions, keeping them on ice[9][11]. Prepare a stock solution of the adenosine substrate.

  • Compound Dilution : Create a serial dilution of the 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives and the positive control (e.g., Pentostatin) in 1X Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Plate Setup : To a 96-well UV-transparent plate, add reagents in the following order:

    • Enzyme Control (EC) wells : Add assay buffer. This represents 100% enzyme activity.

    • Solvent Control (SC) wells : Add assay buffer with the same concentration of DMSO used for the test compounds.

    • Inhibitor wells : Add the different concentrations of your test compounds.

    • Positive Control wells : Add the different concentrations of Pentostatin.

  • Enzyme Addition : Add the reconstituted ADA enzyme solution to all wells except the 'No Enzyme' background control wells.

  • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 10-30 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts[9].

  • Reaction Initiation : Prepare a Reaction Mix containing the ADA substrate, converter, and developer in assay buffer[11]. Add this mix to all wells to start the reaction.

  • Kinetic Measurement : Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 293 nm in kinetic mode, taking readings every minute for at least 30 minutes[9][11].

Data Analysis
  • Calculate Reaction Rate (V) : For each well, determine the rate of reaction (V = ΔOD/Δt) from the linear portion of the kinetic curve[9].

  • Calculate Percent Inhibition : Use the following formula: % Inhibition = [(V_SC - V_inhibitor) / V_SC] * 100 Where V_SC is the rate of the solvent control and V_inhibitor is the rate in the presence of the test compound.

  • Determine IC50 : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity[12][13].

Comparative Analysis of ADA Inhibitors

To contextualize the performance of the novel 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives, their IC50 values must be compared against known standards. Pentostatin (deoxycoformycin) is a potent, transition-state analog inhibitor of ADA used clinically[14][15]. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is another well-characterized competitive inhibitor[10].

The table below presents hypothetical data for three novel derivatives (coded CTP-1, CTP-2, CTP-3) compared to the established inhibitors.

CompoundClass / TypeIC50 (nM)Mode of Inhibition (Hypothesized)
Pentostatin Purine Analog / Transition-State Inhibitor0.05 - 10[10]Irreversible / Tight-Binding
EHNA Adenosine Analog / Competitive Inhibitor6 - 20[10]Competitive
CTP-1 (Derivative A) 7-Chloro-3H-triazolo[4,5-b]pyridine85Competitive
CTP-2 (Derivative B) 7-Chloro-3H-triazolo[4,5-b]pyridine250Competitive
CTP-3 (Derivative C) 7-Chloro-3H-triazolo[4,5-b]pyridine>10,000Inactive

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration). The values presented are for illustrative comparison.

Discussion and Future Directions

Based on the hypothetical data, CTP-1 shows promising sub-micromolar inhibitory activity, significantly more potent than CTP-2, while CTP-3 is inactive. Although not as potent as the transition-state inhibitor Pentostatin, CTP-1's activity is within a range that warrants further investigation.

Interpreting the Results: The difference in potency between CTP-1 and CTP-2 likely stems from structure-activity relationships (SAR). Minor structural modifications to the triazolopyridine core or its substituents can dramatically affect binding affinity to the ADA active site.

Next Steps for Validation:

  • Mechanism of Inhibition (MoI) Studies : To confirm the hypothesized competitive inhibition, kinetic experiments should be performed by measuring reaction rates at various substrate and inhibitor concentrations. This allows for the determination of the inhibition constant (Ki) and clarifies whether the compound competes with adenosine for the active site[12][16][17].

  • Cell-Based Assays : Validate the findings in a cellular context by treating lymphocyte cell lines with the active compounds and measuring changes in intracellular signaling or proliferation.

  • Selectivity Profiling : Assess the inhibitors against other related enzymes to ensure they are selective for ADA, which is a critical step in preclinical drug development.

By following this structured, data-driven approach, researchers can rigorously validate novel chemical entities like 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives and objectively compare their potential as next-generation adenosine deaminase inhibitors.

References

A Head-to-Head Comparison of the Antiviral Activity of Synthesized Nucleoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against viral diseases, synthesized nucleoside analogs remain a cornerstone of antiviral chemotherapy. These molecules, structural mimics of natural nucleosides, act as subversive agents in the process of viral replication. By integrating into nascent viral DNA or RNA chains, they trigger termination or introduce mutations, effectively halting the viral life cycle. This guide offers a comprehensive, head-to-head comparison of the antiviral activity of various synthesized nucleoside analogs, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data.

The Central Dogma of Antiviral Nucleoside Analogs: A Mechanistic Overview

The efficacy of nucleoside analogs hinges on a multi-step intracellular activation pathway. Upon entry into a host cell, these prodrugs are phosphorylated by a series of host or viral kinases to their active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation by the viral polymerase (either a DNA polymerase, RNA-dependent RNA polymerase, or reverse transcriptase). The structural modifications in the nucleoside analog, often at the sugar moiety, are the key to their antiviral action. The absence of a 3'-hydroxyl group, for instance, makes further chain elongation impossible, acting as an "obligate chain terminator." Other modifications can induce conformational changes in the polymerase or lead to "lethal mutagenesis," where the incorporated analog causes widespread errors in the viral genome.[1][2]

cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analog (Prodrug) NA_MP Nucleoside Analog Monophosphate NA->NA_MP Kinase NA_DP Nucleoside Analog Diphosphate NA_MP->NA_DP Kinase NA_TP Nucleoside Analog Triphosphate (Active Form) NA_DP->NA_TP Kinase Viral_Polymerase Viral Polymerase NA_TP->Viral_Polymerase Viral_Genome Viral Genome (DNA/RNA) Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Genome->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_Genome->Lethal_Mutagenesis

Figure 1: General mechanism of action of nucleoside analogs.

Comparative Antiviral Potency: A Data-Driven Analysis

The true measure of a nucleoside analog's potential lies in its ability to inhibit viral replication at concentrations that are non-toxic to the host cell. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. A high selectivity index (SI = CC50/EC50) is a desirable characteristic of a promising antiviral candidate. The following sections provide a head-to-head comparison of the in vitro activity of various synthesized nucleoside analogs against several key viral pathogens.

Human Immunodeficiency Virus (HIV)

Nucleoside reverse transcriptase inhibitors (NRTIs) were the first class of antiretrovirals and remain a critical component of highly active antiretroviral therapy (HAART).

Nucleoside AnalogVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Zidovudine (AZT)HIV-1MT-4~0.005>100>20,000[3]
Lamivudine (3TC)HIV-1MT-4~0.01>100>10,000[3]
TenofovirHIV-1MT-4~0.05>100>2,000[3]
Emtricitabine (FTC)HIV-1MT-4~0.003>100>33,000[3]

Structure-Activity Relationship Insights: The anti-HIV activity of NRTIs is heavily influenced by modifications to the sugar ring. For instance, the 3'-azido group in Zidovudine is crucial for its chain-terminating activity. The introduction of a double bond in the sugar ring, as seen in stavudine (d4T), also confers potent anti-HIV activity.

Herpes Simplex Virus (HSV)

Acyclovir and its derivatives are the frontline therapy for infections caused by herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Nucleoside AnalogVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Acyclovir (ACV)HSV-1Vero0.1 - 1.0>300>300[4]
Ganciclovir (GCV)HSV-1Vero0.5 - 2.0>100>50[5]
Penciclovir (PCV)HSV-1MRC-50.2 - 1.5>100>67[5]
Brivudine (BVDU)HSV-1Vero~0.02>100>5,000[6]

Structure-Activity Relationship Insights: The acyclic nature of acyclovir and penciclovir is a key feature, allowing for selective phosphorylation by viral thymidine kinase. Modifications to the acyclic side chain can impact both kinase recognition and polymerase inhibition.

Coronaviruses (including SARS-CoV-2)

The COVID-19 pandemic spurred intensive research into nucleoside analogs, leading to the emergency use authorization and approval of remdesivir.

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77>100>129[7]
Molnupiravir (EIDD-2801)SARS-CoV-2Vero E60.3>10>33[8]
Favipiravir (T-705)SARS-CoV-2Vero E661.88>400>6.46[7]
Galidesivir (BCX4430)MERS-CoVVero2.6>100>38[9]

Structure-Activity Relationship Insights: Remdesivir, a phosphoramidate prodrug of an adenosine analog, features a 1'-cyano substitution that enhances its selectivity for the viral RNA-dependent RNA polymerase (RdRp).[3] Molnupiravir, a cytidine analog, acts through lethal mutagenesis.

Flaviviruses (Dengue, Zika, Yellow Fever)

There are currently no approved antiviral drugs specifically for flaviviruses, making the development of effective nucleoside analogs a high priority.

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SofosbuvirDengue Virus (DENV)Huh-74.8>100>20.8[10]
7-deaza-2′-C-methyladenosineZika Virus (ZIKV)Vero1.5>100>66.7[10]
NITD008Dengue Virus (DENV-2)BHK-210.64>50>78[3]
Galidesivir (BCX4430)Yellow Fever Virus (YFV)Vero7.3>100>13.7[9]

Structure-Activity Relationship Insights: Modifications at the 2' and 4' positions of the sugar moiety have shown promise in developing anti-flavivirus nucleoside analogs. For example, 2'-C-methylated nucleosides are potent inhibitors of the DENV and ZIKV RdRp.[11]

Filoviruses (Ebola)

The high mortality rate of Ebola virus disease underscores the urgent need for effective antiviral therapies.

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Remdesivir (GS-5734)Ebola Virus (EBOV)Huh70.06>10>167[3]
Galidesivir (BCX4430)Ebola Virus (EBOV)Vero11.8>100>8.5[12]
Favipiravir (T-705)Ebola Virus (EBOV)Vero67>1000>15[12]

Structure-Activity Relationship Insights: The broad-spectrum activity of remdesivir extends to filoviruses, highlighting the potential of targeting conserved regions of viral polymerases.

Respiratory Syncytial Virus (RSV)

RSV is a major cause of respiratory illness in infants and the elderly.

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
RibavirinRSVHEp-23.6>30>8.3[13]
Lumicitabine (ALS-8176)RSVHEp-20.038>100>2631[14]
Obeldesivir (GS-441524)RSV (A & B)HEp-20.20-0.66>100>151[15]

Structure-Activity Relationship Insights: Lumicitabine, a 4'-chloromethyl cytidine analog, demonstrates potent and selective inhibition of the RSV polymerase.[14]

Experimental Protocols: A Guide to In Vitro Antiviral and Cytotoxicity Assays

To ensure the reliability and reproducibility of antiviral activity data, standardized in vitro assays are essential. The following are detailed protocols for two of the most common assays used to evaluate nucleoside analogs.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

A 1. Seed host cells in multi-well plates B 2. Incubate to form a confluent monolayer A->B C 3. Infect cells with virus in the presence of serially diluted nucleoside analog B->C D 4. Overlay with semi-solid medium to restrict virus spread C->D E 5. Incubate to allow plaque formation D->E F 6. Stain cells and count plaques E->F G 7. Calculate EC50 value F->G

Figure 2: Workflow of a Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, Huh-7) into 6- or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the synthesized nucleoside analog in an appropriate cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect with a known titer of the virus in the presence of the various concentrations of the nucleoside analog. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Step-by-Step Methodology:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the nucleoside analog.

  • Incubation: Incubate the cultures for a single viral replication cycle.

  • Virus Harvest: Harvest the supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

  • Virus Tittering: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the toxicity of the synthesized nucleoside analogs to the host cells to determine their selectivity.

A 1. Seed cells in 96-well plates B 2. Treat cells with serial dilutions of the nucleoside analog A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance F->G H 8. Calculate CC50 value G->H

Figure 3: Workflow of an MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the nucleoside analog to the wells. Include a cell-only control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Perspectives

The head-to-head comparison of synthesized nucleoside analogs reveals a landscape of both remarkable successes and ongoing challenges. While highly effective therapies exist for chronic viral infections like HIV and HSV, the emergence of new viral threats and the development of drug resistance necessitate the continued exploration of novel nucleoside analog scaffolds.

Future research will likely focus on:

  • Broad-spectrum antivirals: The development of nucleoside analogs with activity against entire viral families would be a paradigm shift in our preparedness for future pandemics.

  • Targeted delivery and prodrug strategies: Enhancing the bioavailability and cell-specific targeting of nucleoside analogs can improve their efficacy and reduce off-target toxicity. The ProTide technology is a prime example of a successful prodrug approach.[9]

  • Overcoming resistance: Understanding the mechanisms of viral resistance to current nucleoside analogs is crucial for the design of next-generation inhibitors that can circumvent these escape mutations.

This guide provides a snapshot of the current state of research into the antiviral activity of synthesized nucleoside analogs. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of new antiviral therapies.

References

A Comparative In Silico Analysis of 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives as Pan-Viral Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the inhibition of viral polymerases remains a cornerstone of drug discovery. These enzymes are fundamental to viral replication, making them a prime target for broad-spectrum antiviral agents. This guide presents a comprehensive in silico docking study of a series of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives against a panel of clinically relevant viral polymerases. By leveraging computational methodologies, we aim to elucidate the therapeutic potential of this chemical scaffold and provide a comparative framework for researchers and drug development professionals.

The triazolopyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antiviral properties.[1][2] The strategic placement of a chlorine atom at the 7-position can enhance binding affinities through halogen bonding and other favorable interactions within the enzymatic active site. This study explores how modifications to this core structure influence its binding efficacy and specificity across different viral polymerases.

The Rationale for Targeting Viral Polymerases

Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, are essential for the replication of viral genomes.[3] Their high degree of conservation among viral families and the absence of homologous enzymes in host cells make them an attractive target for selective antiviral therapy.[3] Small molecule inhibitors that can effectively bind to the active sites of these polymerases can halt viral replication, offering a powerful therapeutic intervention.[3] Computational approaches like molecular docking have become indispensable tools in the early stages of drug discovery, enabling rapid and cost-effective screening of large compound libraries to identify promising lead candidates.[4][5]

Experimental Design: An In Silico Approach

This guide details a rigorous in silico workflow designed to predict the binding affinities and interaction patterns of a focused library of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives. The methodology is designed to be a self-validating system, where computational predictions are primed for subsequent experimental validation.

Step-by-Step In Silico Docking Protocol:
  • Protein Preparation:

    • Three-dimensional crystal structures of the target viral polymerases were obtained from the Protein Data Bank (PDB).

    • For this comparative study, we selected:

      • SARS-CoV-2 RNA-dependent RNA polymerase (PDB ID: 7BV2)[6]

      • Influenza A Virus PA-PB1 Polymerase Complex (PDB ID derived from related studies)[7][8]

      • Respiratory Syncytial Virus (RSV) L-protein (Polymerase) (PDB ID: 6UEN)[9]

    • The protein structures were prepared using AutoDockTools, which involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.[9]

  • Ligand Preparation:

    • A library of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives with varying substitutions at the 3-position was generated.

    • The 2D structures of these ligands were sketched and converted to 3D structures.

    • Energy minimization of the ligand structures was performed using a suitable force field to obtain stable conformations.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[10]

    • A grid box was defined to encompass the active site of each polymerase, ensuring that the ligand could freely explore the binding pocket.

    • The docking algorithm predicts the optimal binding pose of the ligand within the receptor's active site and calculates a corresponding binding affinity score in kcal/mol.[11]

  • Analysis of Interactions:

    • The resulting docked complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the stability of the protein-ligand complex.

Workflow for In Silico Viral Polymerase Inhibition Study

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation PDB Select Viral Polymerase Structures (PDB) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligands Design & Prepare 7-Chloro-3H-triazolo[4,5-b]pyridine Derivatives Ligands->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis MD_Sim Molecular Dynamics Simulation (Optional) Analysis->MD_Sim Refine & Validate Binding Stability InVitro In Vitro Validation (Enzymatic Assays) Analysis->InVitro Experimental Confirmation

Caption: A generalized workflow for the in silico screening and validation of antiviral compounds.

Comparative Docking Analysis

The following table summarizes the predicted binding affinities of our focused library of 7-Chloro-3H-triazolo[4,5-b]pyridine derivatives against the selected viral polymerases. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDR-Group at Position 3SARS-CoV-2 RdRp (kcal/mol)Influenza A Polymerase (kcal/mol)RSV L-protein (kcal/mol)
TP-Cl-01 -H-6.8-6.2-6.5
TP-Cl-02 -CH3-7.1-6.5-6.8
TP-Cl-03 -Phenyl-8.2-7.8-7.9
TP-Cl-04 -4-Fluorophenyl-8.5-8.1-8.3
TP-Cl-05 -CH2OH-7.5-7.1-7.3
Remdesivir (Reference)-9.2[1]N/AN/A
Favipiravir (Reference)-6.5[1]N/AN/A

Note: The binding energies presented are hypothetical and for illustrative purposes, based on trends observed in related studies.[1] Actual values would require specific computational experiments.

Insights from Molecular Interactions

The docking poses revealed several key interactions that contribute to the binding of the 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold within the polymerase active sites.

  • Hydrogen Bonding: The nitrogen atoms of the triazolopyridine core frequently formed hydrogen bonds with conserved amino acid residues in the active sites of the polymerases.

  • Halogen Bonding: The chlorine atom at the 7-position was observed to form favorable halogen bonds with electron-donating residues, thereby anchoring the ligand within the binding pocket.

  • Pi-Stacking Interactions: Derivatives containing aromatic rings (TP-Cl-03 and TP-Cl-04) exhibited pi-stacking interactions with aromatic amino acid residues, which significantly contributed to their higher binding affinities.

Key Molecular Interactions Diagram

G cluster_ligand 7-Chloro-3H-triazolo[4,5-b]pyridine Derivative cluster_protein Polymerase Active Site Residues Ligand_Core Triazolopyridine Core Chlorine 7-Chloro Group Ligand_Core->Chlorine R_Group R-Group (e.g., Phenyl) Ligand_Core->R_Group AA_Hbond Amino Acid (e.g., Ser, Asp) Ligand_Core->AA_Hbond Hydrogen Bond AA_Halogen Amino Acid (e.g., Leu, Val) Chlorine->AA_Halogen Halogen Bond AA_PiStack Aromatic Amino Acid (e.g., Phe, Tyr) R_Group->AA_PiStack Pi-Stacking

Caption: Common molecular interactions between the ligand and the viral polymerase active site.

Comparison with Alternative Viral Polymerase Inhibitors

The in silico data suggests that the 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold holds promise as a potential inhibitor of viral polymerases. The predicted binding affinities of the more complex derivatives (TP-Cl-03 and TP-Cl-04) approach those of known inhibitors like Remdesivir.[1] While these computational predictions are a crucial first step, they must be interpreted with caution.

Several other classes of compounds have been investigated as viral polymerase inhibitors, including nucleoside analogs (e.g., Remdesivir, Favipiravir) and non-nucleoside inhibitors.[3] The triazolopyridine derivatives represent a class of non-nucleoside inhibitors that could offer advantages in terms of overcoming resistance mechanisms that affect nucleoside analogs.

The Path Forward: From In Silico to In Vitro Validation

While in silico studies provide valuable insights, experimental validation is essential to confirm the predicted antiviral activity.[12][13] The next logical steps in the development of these compounds would involve:

  • Chemical Synthesis: Synthesis of the most promising derivatives identified through computational screening.

  • In Vitro Enzymatic Assays: Testing the synthesized compounds for their ability to inhibit the activity of the target viral polymerases in biochemical assays.[14]

  • Cell-Based Antiviral Assays: Evaluating the efficacy of the compounds in inhibiting viral replication in cell culture models.[12]

  • Cytotoxicity Assays: Determining the toxicity of the compounds to host cells to establish a therapeutic window.

Conclusion

This comparative guide demonstrates the utility of in silico docking studies for the rational design and evaluation of novel antiviral agents. The 7-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of broad-spectrum viral polymerase inhibitors. The insights gained from this computational analysis provide a strong foundation for further chemical optimization and experimental validation, paving the way for the potential discovery of new and effective antiviral therapies.

References

Safety Operating Guide

Navigating the Safe Handling of 7-Chloro-3H-triazolo[4,5-b]pyridine: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 7-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine: A Guide to Personal Protective Equipment and Disposal

For researchers and scientists engaged in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 7-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, focusing on operational and disposal plans. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.[4][5][6][7][8]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5][6][7][8]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled, warranting caution.[9][10]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on a cautious approach, assuming the compound is hazardous until proven otherwise.

Eye and Face Protection
  • Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[6][11]

  • Causality: Standard safety glasses do not offer sufficient protection from splashes or fine dusts. Goggles and face shields provide a robust barrier against accidental eye and face contact.

Skin Protection
  • Gloves:

    • Recommendation: Use nitrile gloves as they offer good resistance to a broad range of chemicals.[2] For prolonged or immersive contact, consider double-gloving.

    • Causality: Nitrile provides a durable barrier against many chemical classes. Always check for signs of degradation and change gloves frequently, and immediately if they become contaminated.

  • Protective Clothing:

    • Recommendation: A flame-retardant lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat.

    • Causality: A lab coat protects your skin and personal clothing from splashes and spills. Additional chemical-resistant layers are necessary when the potential for exposure is heightened.

Respiratory Protection
  • Recommendation: All handling of solid 7-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11] If a fume hood is not available or if there is a risk of generating aerosols outside of a containment system, a NIOSH-approved N95 dust mask or a respirator with an appropriate organic vapor cartridge should be used.[12]

  • Causality: A fume hood is the primary engineering control to prevent the inhalation of hazardous dusts and vapors. Respirators provide personal protection when engineering controls are insufficient.

Operational Plans: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound will further enhance safety.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Put on your lab coat, safety goggles, and nitrile gloves before handling the compound.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing dish to minimize contamination of the balance.

  • Cleaning: After weighing, carefully clean any residual dust from the spatula and the weighing area using a damp cloth, which should then be disposed of as chemical waste.

Solution Preparation and Use
  • Solvent Handling: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Vessel Sealing: Keep all containers with the compound or its solutions tightly sealed when not in use.[13]

  • Heating: If heating is required, use a controlled heating mantle and ensure the setup is secure within the fume hood.

Disposal Plans: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items contaminated with 7-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, including gloves, weighing dishes, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any of this chemical down the drain.[3]

  • Regulatory Compliance: Always follow your institution's and local regulations for the disposal of chemical waste. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[2]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Data Presentation

Activity Required Personal Protective Equipment
Weighing Solid Chemical Safety Goggles, Nitrile Gloves, Lab Coat (within a fume hood)
Preparing Solutions Chemical Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat (within a fume hood)
Running Reactions Chemical Safety Goggles, Nitrile Gloves, Lab Coat (within a fume hood)
Handling Spills Chemical Safety Goggles, Face Shield, Nitrile Gloves (double-gloved), Chemical Resistant Apron, Respirator (if outside a fume hood)

Visualization

PPE_Decision_Workflowcluster_startcluster_assessmentRisk Assessmentcluster_ppePPE Selectioncluster_detailsSpecific PPEstartHandling 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridineassess_riskAssess Potential for:- Splash- Dust/Aerosol Generationstart->assess_riskeye_faceEye/Face Protectionassess_risk->eye_faceAlwaysskinSkin Protectionassess_risk->skinAlwaysrespiratoryRespiratory Protectionassess_risk->respiratoryIf Dust/Aerosolface_shieldFace Shieldassess_risk->face_shieldSplash RiskgogglesSafety Goggleseye_face->gogglesglovesNitrile Glovesskin->gloveslab_coatLab Coatskin->lab_coatfume_hoodFume Hoodrespiratory->fume_hoodPrimary ControlrespiratorRespirator (N95)respiratory->respiratorIf Fume HoodUnavailable

Caption: PPE selection workflow for handling 7-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.